Succinylmonocholine
Description
Structure
3D Structure
Propriétés
Numéro CAS |
5518-77-4 |
|---|---|
Formule moléculaire |
C9H18NO4+ |
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
2-(3-carboxypropanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C9H17NO4/c1-10(2,3)6-7-14-9(13)5-4-8(11)12/h4-7H2,1-3H3/p+1 |
Clé InChI |
JQLBLDAELQDYMK-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)O |
SMILES canonique |
C[N+](C)(C)CCOC(=O)CCC(=O)O |
Autres numéros CAS |
5518-77-4 |
Numéros CAS associés |
14720-92-4 (iodide) 5297-17-6 (chloride) |
Synonymes |
succinylmonocholine succinylmonocholine chloride succinylmonocholine iodide |
Origine du produit |
United States |
Foundational & Exploratory
Succinylmonocholine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylmonocholine, a primary metabolite of the widely used neuromuscular blocking agent succinylcholine, plays a crucial role in the duration and recovery from neuromuscular blockade. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a comprehensive examination of its interaction with nicotinic acetylcholine receptors and the resultant signaling pathways. This document is intended to serve as a critical resource for researchers and professionals engaged in the study of neuromuscular pharmacology and the development of related therapeutic agents.
Chemical Structure and Properties
This compound is the monocholine ester of succinic acid. Its chemical structure consists of a succinic acid molecule esterified with one molecule of choline, leaving a free carboxylic acid group.
Table 1: Chemical and Physical Properties of this compound Chloride
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(3-Carboxypropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride | [1] |
| CAS Number | 5297-17-6 | |
| Chemical Formula | C₉H₁₈ClNO₄ | |
| Molecular Weight | 239.70 g/mol | |
| Melting Point | 150-151 °C | |
| Boiling Point | Not available (predicted) | |
| pKa | Not available (predicted) | |
| Solubility | Freely soluble in water; Soluble in DMSO and ethanol; Sparingly soluble in benzene and chloroform; Practically insoluble in ether. | [2] |
| Appearance | White to off-white solid |
Pharmacology and Pharmacokinetics
This compound is formed in the body via the rapid hydrolysis of succinylcholine by plasma cholinesterase (butyrylcholinesterase). It is subsequently, though more slowly, hydrolyzed to succinic acid and choline.[3] While succinylcholine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), leading to depolarization and neuromuscular blockade, this compound exhibits significantly weaker activity at these receptors.[4]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Biological Half-life | ~47 seconds (for parent compound succinylcholine) | [2] |
| Metabolism | Hydrolyzed by plasma cholinesterase to succinic acid and choline | [3] |
| Elimination | Primarily through metabolism | [3] |
Signaling Pathway
The primary pharmacological target of succinylcholine and its metabolite, this compound, is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. Succinylcholine acts as an agonist, binding to the α-subunits of the nAChR, which leads to the opening of the ion channel and depolarization of the motor endplate. This persistent depolarization results in muscle fasciculations followed by flaccid paralysis. This compound, being a much weaker agonist, contributes minimally to this initial phase but its presence and subsequent slow hydrolysis influence the recovery from neuromuscular blockade.
Experimental Protocols
Synthesis of this compound Chloride
This protocol is adapted from the synthesis of deuterated this compound.[5]
Materials:
-
Succinic anhydride
-
Dimethylaminoethanol
-
Iodomethane
-
Hydrochloric acid
-
Anhydrous diethyl ether
-
Anhydrous acetonitrile
Procedure:
-
Esterification: In a round-bottom flask, dissolve succinic anhydride (1 eq.) in anhydrous acetonitrile. Add dimethylaminoethanol (1 eq.) dropwise while stirring at room temperature. The reaction is typically stirred for 12-24 hours.
-
Quaternization: To the resulting solution of the intermediate ester, add iodomethane (1.1 eq.) and stir at room temperature for 24 hours.
-
Chloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the chloride salt.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile.[6]
Purification by Recrystallization
Solvent Selection: A suitable solvent system for recrystallization is one in which this compound chloride is soluble at elevated temperatures but poorly soluble at lower temperatures. A mixture of ethanol and water or acetonitrile can be effective.[6]
Procedure:
-
Dissolve the crude this compound chloride in a minimal amount of the hot solvent mixture.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.85% perchloric acid or a phosphate buffer) is suitable. A common ratio is 15:85 (acetonitrile:buffer).[7]
Procedure:
-
Prepare a standard solution of this compound chloride of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the test material in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 200 nm.[7]
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound chloride in the sample by comparing the peak area with that of the standard.
Quantitative Data
Currently, specific quantitative data on the binding affinity (Kᵢ) and efficacy (EC₅₀) of this compound at nicotinic acetylcholine receptors are not widely available in the public domain. It is generally accepted that its potency is significantly lower than that of succinylcholine.[4] For comparison, succinylcholine has an EC₅₀ value of 10.8 µM for the activation of the muscle-type nAChR.[8][9]
Conclusion
This compound is a key molecule in understanding the complete pharmacological profile of succinylcholine. Its distinct chemical properties and significantly reduced pharmacological activity compared to its parent compound are critical for the recovery from neuromuscular blockade. The experimental protocols and data presented in this guide provide a foundational resource for researchers to further investigate the synthesis, analysis, and biological actions of this important metabolite. Further research is warranted to precisely quantify its interaction with nicotinic acetylcholine receptors and to explore any potential secondary pharmacological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]
- 5. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110698355A - Refining method of succinylcholine chloride - Google Patents [patents.google.com]
- 7. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 8. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of Succinylmonocholine from Succinylcholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of succinylmonocholine from succinylcholine. This compound, the primary metabolite of the widely used neuromuscular blocking agent succinylcholine, is a crucial compound for pharmacological and metabolic studies. This document details both chemical and enzymatic approaches to its synthesis, methods for its purification and characterization, and the key factors influencing the conversion.
Introduction
Succinylcholine is rapidly hydrolyzed in vivo by butyrylcholinesterase (BChE), also known as plasma cholinesterase, to form this compound and choline.[1][2] This initial hydrolysis is followed by a slower breakdown of this compound into succinic acid and another molecule of choline.[1] The controlled synthesis of this compound is essential for its use as a reference standard in analytical methods, for toxicological studies, and for further investigation of its pharmacological properties. This guide outlines methodologies for the targeted synthesis of this compound via the partial hydrolysis of succinylcholine.
Factors Influencing Succinylcholine Hydrolysis
The rate of succinylcholine hydrolysis is significantly influenced by pH and temperature. Understanding these factors is critical for controlling the reaction to favor the formation of this compound. The hydrolysis is catalyzed by both hydrogen and hydroxyl ions, indicating that both acidic and alkaline conditions can promote the breakdown of succinylcholine.[3] For preparative purposes, alkaline conditions are generally employed to achieve a practical reaction rate.
| Parameter | Condition | Effect on Succinylcholine Stability | Reference(s) |
| pH | Acidic (pH 3.0 - 4.5) | Increased stability, slower hydrolysis | [3] |
| Alkaline (pH > 7) | Decreased stability, rapid hydrolysis | [4] | |
| Temperature | Refrigerated (4°C) | High stability, minimal hydrolysis | [5] |
| Room Temperature (20-26°C) | Moderate hydrolysis over time | [5] | |
| Elevated (e.g., 40°C and above) | Significantly increased rate of hydrolysis | [4] | |
| Enzyme | Butyrylcholinesterase (BChE) | Rapid enzymatic hydrolysis | [1][2] |
Experimental Protocols
Chemical Synthesis: Controlled Alkaline Hydrolysis
This protocol describes a method for the synthesis of this compound by the partial hydrolysis of succinylcholine under controlled alkaline conditions. The key to this procedure is to limit the extent of the reaction to maximize the yield of the monocholine derivative while minimizing the formation of succinic acid.
Materials:
-
Succinylcholine chloride dihydrate
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Hydrochloric acid (HCl), 0.1 M solution
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel (e.g., beaker or round-bottom flask)
-
Ice bath
-
Thin-Layer Chromatography (TLC) supplies (silica gel plates, developing chamber, visualization reagent)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: Dissolve a known quantity of succinylcholine chloride dihydrate in deionized water to a final concentration of 10-20 mg/mL in a reaction vessel equipped with a stir bar. Place the vessel in a controlled temperature bath (e.g., 25°C).
-
Initiation of Hydrolysis: While stirring, slowly add 0.1 M NaOH to the succinylcholine solution to raise the pH to a predetermined level (e.g., pH 10-11). The optimal pH should be determined empirically to favor mono-hydrolysis.
-
Reaction Monitoring: Monitor the progress of the reaction closely using TLC or HPLC.
-
TLC Monitoring: Spot the reaction mixture on a silica gel plate alongside standards of succinylcholine and succinic acid (if available). A suitable mobile phase, such as a mixture of acetone and 1 N hydrochloric acid (1:1), can be used for separation.[6] Visualize the spots using a suitable reagent like potassium bismuth iodide.[6] The appearance of a new spot corresponding to this compound and the diminishing intensity of the succinylcholine spot will indicate reaction progress.
-
HPLC Monitoring: Inject aliquots of the reaction mixture into an HPLC system to quantify the amounts of succinylcholine, this compound, and succinic acid. A C18 column with a mobile phase gradient of ammonium formate buffer and acetonitrile is suitable for separation.[7]
-
-
Quenching the Reaction: Once the desired conversion to this compound is achieved (as determined by the monitoring method), quench the reaction by adding 0.1 M HCl to neutralize the solution to a pH of approximately 4-5. This acidic pH will significantly slow down further hydrolysis.[3]
-
Purification: The resulting solution containing unreacted succinylcholine, this compound, succinic acid, and salts will require purification. Preparative HPLC is the recommended method for isolating this compound.
-
Preparative HPLC: Utilize a preparative scale reverse-phase column and a mobile phase system similar to that used for analytical HPLC, adjusted for the larger scale. Collect fractions corresponding to the this compound peak.
-
-
Isolation and Characterization: Pool the fractions containing pure this compound. The solvent can be removed by lyophilization or evaporation under reduced pressure. The final product should be characterized by analytical HPLC, mass spectrometry, and NMR to confirm its identity and purity.
Enzymatic Synthesis (Conceptual Protocol)
An alternative approach to chemical hydrolysis is the use of butyrylcholinesterase (BChE) for a more specific conversion.
Materials:
-
Succinylcholine chloride dihydrate
-
Butyrylcholinesterase (from equine serum or recombinant sources)
-
Phosphate buffer (e.g., pH 7.4)
-
Reaction vessel
-
Incubator or water bath (37°C)
-
Ultrafiltration device for enzyme removal
Procedure:
-
Reaction Setup: Dissolve succinylcholine chloride in a phosphate buffer (pH 7.4) in a reaction vessel.
-
Enzymatic Reaction: Add a catalytic amount of BChE to the solution. Incubate the mixture at 37°C.
-
Reaction Monitoring: Monitor the formation of this compound using HPLC as described in the chemical synthesis protocol. The reaction is expected to be rapid.
-
Enzyme Removal: Once the desired level of conversion is reached, the enzyme can be removed by ultrafiltration using a membrane with a molecular weight cutoff that retains the enzyme while allowing the smaller molecules to pass through.
-
Purification and Isolation: The resulting solution can be purified by preparative HPLC as described previously to isolate this compound.
Visualizations
References
- 1. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 3. sciencegate.app [sciencegate.app]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Succinylcholine Chloride [drugfuture.com]
- 7. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of Succinylmonocholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo formation of succinylmonocholine, the primary and pharmacologically less active metabolite of the neuromuscular blocking agent succinylcholine. Understanding the pharmacokinetics of succinylcholine and the dynamics of its hydrolysis into this compound is critical for optimizing drug efficacy, ensuring patient safety, and for forensic analysis. This document details the metabolic pathways, presents quantitative data on in vivo concentrations, and outlines the experimental protocols for the analysis of these compounds.
Metabolic Pathway of Succinylcholine
Succinylcholine, a depolarizing neuromuscular blocking agent, is rapidly hydrolyzed in the plasma by the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1][2] This enzymatic action results in the formation of this compound and choline.[1][2] this compound is subsequently, and more slowly, hydrolyzed by BChE to succinic acid and another molecule of choline.[1] The rapid hydrolysis of succinylcholine is the primary determinant of its short duration of action.[1]
References
An In-depth Technical Guide to the Pharmacokinetics of Succinylmonocholine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of succinylmonocholine, the primary and active metabolite of the neuromuscular blocking agent succinylcholine. Understanding the pharmacokinetic profile of this compound is crucial for clinical applications, particularly in anesthesia and toxicology, as well as in forensic investigations. This document details the metabolic pathway, quantitative pharmacokinetic parameters, and the experimental protocols used to elucidate these characteristics.
Metabolic Pathway of Succinylcholine
Succinylcholine (SUX) is rapidly metabolized in the plasma by the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1] This hydrolysis occurs in two steps. First, succinylcholine is broken down into this compound (SMC) and choline.[2] this compound, which has weak neuromuscular blocking activity, is then further hydrolyzed by BChE to succinic acid and another molecule of choline.[2] Due to the rapid metabolism of succinylcholine, its metabolite, this compound, has a significantly longer half-life, making it a more reliable marker for succinylcholine administration in forensic contexts.[3][4]
Quantitative Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by a triphasic plasma concentration-time course following the administration of succinylcholine.[3][4][5] This indicates a multi-compartment model of distribution and elimination. A key study involving 15 surgical patients who received a bolus injection of 80-100 mg of succinylcholine provides the most comprehensive quantitative data to date.[3][4][5]
Table 1: Pharmacokinetic Parameters of this compound in Plasma
| Parameter | Mean ± SD | Unit | Description |
| Cmax | 26.2 ± 12.4 | µg/mL | Maximum plasma concentration |
| Tmax | 0.5 ± 0.4 | min | Time to reach maximum plasma concentration |
| t½α | 0.5 ± 0.6 | min | Initial (alpha) half-life |
| t½β | 8.5 ± 6.8 | min | Second (beta) half-life |
| t½γ | 103 ± 34 | min | Terminal (gamma) half-life |
| MRT | 132 ± 47 | min | Mean residence time |
| CL | 194 ± 61 | mL/min | Apparent clearance |
Data sourced from a study of 15 surgical patients after a bolus injection of 80-100 mg succinylcholine.[5]
The pharmacokinetics of this compound were best described by a three-compartment model, which includes a central compartment and two peripheral compartments.[4][5]
Table 2: Three-Compartment Model Parameters for this compound
| Parameter | Mean ± SD | Unit | Description |
| Vc | 3.3 ± 2.4 | L | Apparent volume of the central compartment |
| V3 | 6.5 ± 2.4 | L | Apparent volume of the first peripheral compartment |
| k13 | 2.2 ± 2.2 | min⁻¹ | Rate constant for distribution from central to first peripheral compartment |
| k14 | 0.27 ± 0.19 | min⁻¹ | Rate constant for distribution from central to second peripheral compartment |
| k1e | 0.07 ± 0.04 | min⁻¹ | Elimination rate constant from the central compartment |
Data sourced from a study of 15 surgical patients after a bolus injection of 80-100 mg succinylcholine.[5]
Experimental Protocols for Pharmacokinetic Analysis
The following is a detailed methodology from a representative study that investigated the pharmacokinetics of this compound in plasma.
Study Design and Population:
-
A total of 15 patients (9 female, 6 male), with a mean age of 59.4 years, scheduled for surgical procedures were included in the study.[4][5]
Drug Administration:
-
Muscle relaxation was induced with a single intravenous bolus injection of 80-100 mg of succinylcholine.[3][4][5]
Blood Sampling and Processing:
-
Blood samples were collected over a period of 6 hours following the administration of succinylcholine.[3][4][5]
-
To prevent the in-vitro hydrolysis of succinylcholine and this compound, blood was drawn into tubes containing a cholinesterase inhibitor (paraoxon).[3][4][5]
Bioanalytical Method:
-
Plasma concentrations of this compound were quantified using a validated isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3][4][5]
-
Solid-phase extraction was employed for sample clean-up.[3][4][5]
Pharmacokinetic Analysis:
-
Individual pharmacokinetic parameters were determined from the plasma concentration-time profiles.[5]
-
The data was fitted to both a user-defined model and a three-compartment disposition model using a least-square fitted non-linear regression.[3][4][5]
Conclusion
The pharmacokinetics of this compound in human plasma are characterized by rapid formation from its parent drug, succinylcholine, followed by a slower, triphasic elimination. Its terminal half-life is significantly longer than that of succinylcholine, making it a more suitable analyte for detection over a longer period. The data and methodologies presented in this guide provide a robust foundation for researchers and clinicians working with these compounds. A thorough understanding of this compound's pharmacokinetic profile is essential for optimizing clinical use, interpreting toxicological findings, and conducting forensic investigations.
References
An In-Depth Technical Guide to the Hydrolysis of Succinylcholine to Succinylmonocholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylcholine, a depolarizing neuromuscular blocking agent, undergoes rapid hydrolysis in the plasma, a critical process that dictates its short duration of action. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of succinylcholine to its initial metabolite, succinylmonocholine. The reaction is primarily catalyzed by butyrylcholinesterase (BChE), also known as pseudocholinesterase. This document delves into the core aspects of this metabolic pathway, including the kinetic parameters of the wild-type enzyme and its clinically significant genetic variants, detailed experimental protocols for the assessment of enzyme activity and metabolite quantification, and the influence of various physicochemical factors on the hydrolysis rate. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacogenetic studies.
Introduction
Succinylcholine, a dicholine ester of succinic acid, is widely utilized in clinical practice to induce short-term muscle relaxation for procedures such as tracheal intubation.[1] Its pharmacological effect is terminated by its rapid breakdown in the bloodstream. The primary metabolic pathway involves a two-step hydrolysis process, initiated by the conversion of succinylcholine to this compound and choline.[2] This initial and rate-determining step is catalyzed by the enzyme butyrylcholinesterase (BChE, EC 3.1.1.8), which is synthesized in the liver and circulates in the plasma.[3][4] Subsequently, this compound is further, albeit more slowly, hydrolyzed by BChE to succinic acid and another molecule of choline.
The efficiency of this hydrolysis is of paramount importance, as genetic variations in the BCHE gene can lead to decreased enzyme activity, resulting in prolonged neuromuscular blockade and postoperative apnea in affected individuals.[3][5] Understanding the kinetics and contributing factors of this enzymatic reaction is therefore crucial for predicting patient response, developing safer anesthetic protocols, and advancing the field of pharmacogenetics.
The Enzymatic Hydrolysis Pathway
The hydrolysis of succinylcholine is a two-step process, with both steps being catalyzed by butyrylcholinesterase.
-
Step 1: Succinylcholine is hydrolyzed to this compound and choline.
-
Step 2: this compound is hydrolyzed to succinic acid and choline.
The first step of this reaction is significantly faster than the second.
Quantitative Data on Succinylcholine Hydrolysis
The enzymatic hydrolysis of succinylcholine by BChE follows Michaelis-Menten kinetics. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), as well as the turnover number (kcat), provide quantitative measures of the enzyme's efficiency. These parameters are significantly altered by genetic variations in the BCHE gene.
Table 1: Kinetic Parameters for the Hydrolysis of Succinylcholine by Human Butyrylcholinesterase (Wild-Type)
| Parameter | Value | Reference |
| Km | 57 ± 7 µM | [6] |
| kcat | 516 ± 33 min-1 | [6] |
| kcat/Km | 9 x 106 M-1min-1 | [6] |
Table 2: Impact of Common BCHE Genetic Variants on Enzyme Activity
| Variant | Genotype Example | Effect on BChE Activity | Reference |
| Atypical (A) | Homozygous (AA) | 60-70% decrease in enzyme activity | [7] |
| Kalow (K) | Heterozygous (UK) | ~30% reduction in enzyme activity | [8] |
| Fluoride-Resistant (F) | Heterozygous (UF) | Mild to moderate reduction in enzyme activity | [9] |
| Silent (S) | Homozygous (SS) | Complete or near-complete absence of enzyme activity | [5] |
Factors Influencing the Rate of Hydrolysis
Several factors can influence the rate at which succinylcholine is hydrolyzed by BChE.
4.1. pH
Butyrylcholinesterase activity is pH-dependent. While generally considered to be inactive at a pH below 5, BChE retains some activity at lower pH values in the presence of excess substrate.[10] The optimal pH for human BChE activity with butyrylthiocholine as a substrate is around 7.0 to 8.0.[11][12] For the hydrolysis of succinylcholine specifically, a pH of 7.5 has been used in in vitro assays.[13]
4.2. Temperature
Enzyme activity is also temperature-dependent. The optimal temperature for serum cholinesterase activity is reported to be 37°C.[14] Inactivation of BChE begins at approximately 51°C and is complete between 54-57°C.[15] Thermal inactivation of BChE has been found to be a reversible process that follows first-order kinetics.[16]
4.3. Inhibitors
A variety of compounds can inhibit BChE activity, thereby prolonging the effects of succinylcholine. These inhibitors are crucial for both in vitro assays and for understanding potential drug-drug interactions.
Table 3: Common Inhibitors of Butyrylcholinesterase
| Inhibitor | Type of Inhibition | Ki Value | Reference |
| Dibucaine | Competitive | 1.3 µM (with butyrylthiocholine) | [11] |
| Fluoride | Uncompetitive | - | [8] |
| Physostigmine | Reversible | - |
Experimental Protocols
Accurate measurement of BChE activity and the quantification of succinylcholine and its metabolites are essential for both research and clinical diagnostics.
5.1. Measurement of Butyrylcholinesterase Activity (Ellman's Method)
The Ellman's method is a widely used spectrophotometric assay for measuring cholinesterase activity. It relies on the hydrolysis of a thiocholine ester substrate, such as S-butyrylthiocholine iodide, by BChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[2]
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a 2 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a stock solution of S-butyrylthiocholine iodide (e.g., 5 mM) in distilled water.
-
-
Sample Preparation:
-
Dilute the plasma or serum sample with the phosphate buffer. A 400-fold dilution is often optimal.[2]
-
-
Assay Procedure (for a 96-well plate format):
-
To each well, add 10 µL of the diluted serum sample and 40 µL of the phosphate buffer.
-
Add 50 µL of the 2 mM DTNB solution to each well.
-
Incubate the plate for 10 minutes at 25°C to allow for temperature equilibration and to complete the reaction of DTNB with any free sulfhydryl groups in the sample.[2]
-
Initiate the reaction by adding 100 µL of the S-butyrylthiocholine iodide solution to each well.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Calculate the BChE activity using the Beer-Lambert law, where the molar extinction coefficient of the 5-thio-2-nitrobenzoate anion is 14,150 M-1cm-1.
-
5.2. Quantification of Succinylcholine and this compound by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of succinylcholine and its metabolite, this compound.
Protocol Outline:
-
Sample Preparation:
-
To prevent in vitro hydrolysis of succinylcholine after sample collection, blood should be collected in tubes containing a cholinesterase inhibitor.
-
Perform a solid-phase extraction (SPE) to isolate the analytes from the plasma or serum matrix. This often involves the use of an ion-pairing reagent like heptafluorobutyric acid (HFBA).[17]
-
-
Chromatographic Separation:
-
Use a reverse-phase HPLC column (e.g., C18) for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate at pH 3.5) and an organic solvent (e.g., acetonitrile).[17]
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Set up multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for succinylcholine, this compound, and their corresponding internal standards (e.g., deuterated analogs).
-
5.3. Phenotyping of BChE Variants: Dibucaine and Fluoride Number Determination
The dibucaine number (DN) and fluoride number (FN) are used to phenotype BChE variants based on their differential inhibition by dibucaine and sodium fluoride, respectively.
Protocol for Dibucaine Number:
-
Measure the baseline BChE activity of a serum or plasma sample using the Ellman's method as described above.
-
Perform a second activity measurement in the presence of a standardized concentration of dibucaine (typically 10-5 M).[18]
-
Calculate the dibucaine number as the percentage of inhibition of BChE activity by dibucaine.
-
DN = [1 - (Activity with dibucaine / Baseline activity)] x 100
-
Interpretation of Dibucaine Numbers:
-
Normal (UU genotype): DN > 70-80
-
Heterozygous (e.g., UA genotype): DN 40-60
-
Homozygous Atypical (AA genotype): DN < 30
A similar procedure is followed for the determination of the fluoride number, using sodium fluoride as the inhibitor.
Conclusion
The hydrolysis of succinylcholine to this compound is a critical metabolic step that governs the clinical efficacy and safety of this widely used muscle relaxant. This in-depth technical guide has provided a comprehensive overview of the enzymatic process, including the kinetic parameters, influencing factors, and detailed experimental protocols for its study. A thorough understanding of this pathway, particularly in the context of genetic variations of butyrylcholinesterase, is essential for advancing personalized medicine in anesthesiology and for the development of novel therapeutics with improved safety profiles. The data and methodologies presented herein serve as a valuable resource for the scientific community engaged in these endeavors.
References
- 1. Rapid identification of atypical variant of plasma butyrylcholinesterase by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butyryl-cholinesterase deficiency: A case report of delayed recovery after general anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hydrolysis of succinyldicholine by cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged Neuromuscular Blockade Following Succinylcholine Administration to a Patient with a Reduced Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and genetic analysis of butyrylcholinesterase (BChE) in a family, due to prolonged neuromuscular blockade after the use of succinylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA mutation associated with the human butyrylcholinesterase K-variant and its linkage to the atypical variant mutation and other polymorphic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nasetjournal.com [nasetjournal.com]
- 10. High activity of human butyrylcholinesterase at low pH in the presence of excess butyrylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation [mdpi.com]
- 13. Reversal of Succinylcholine Induced Apnea with an Organophosphate Scavenging Recombinant Butyrylcholinesterase | PLOS One [journals.plos.org]
- 14. The temperature activity relationships of serum cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal inactivation of the molecular forms of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermal inactivation of butyrylcholinesterase and acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic study of the thermal inactivation of cholinesterase enzymes immobilized in solid matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Succinylmonocholine at the Neuromuscular Junction
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Succinylcholine, a depolarizing neuromuscular blocking agent, exerts its effects through its interaction with the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. Its primary metabolite, succinylmonocholine, also contributes to the pharmacological profile, albeit with significantly weaker activity. This technical guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound and its parent compound. It covers the biphasic nature of the neuromuscular block, quantitative pharmacodynamics, and the experimental protocols essential for its study. This document is intended to serve as a comprehensive resource for professionals engaged in neuromuscular pharmacology research and drug development.
Core Mechanism of Action at the Nicotinic Acetylcholine Receptor (nAChR)
Succinylcholine is structurally composed of two linked acetylcholine (ACh) molecules. Its primary mechanism of action, and that of its metabolite this compound, is initiated by binding to the α-subunits of the postsynaptic nAChR, mimicking the endogenous neurotransmitter, acetylcholine.[1][2][3] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine and its metabolite are more resistant to this degradation, leading to a prolonged interaction with the receptor.[3] This prolonged agonism is the basis for its characteristic biphasic neuromuscular block.
Agonist Binding and Initial Depolarization (Phase I Block)
Upon administration, succinylcholine diffuses across the synaptic cleft and binds to the nAChRs. This binding event triggers a conformational change in the receptor, opening its intrinsic ion channel.[4] This initial, persistent activation of the nAChR leads to a sustained depolarization of the motor endplate.[3][5]
This depolarization propagates to the adjacent sarcolemma, activating voltage-gated sodium channels and causing generalized, uncoordinated muscle contractions known as fasciculations.[1][3][6] However, the sustained depolarization maintains the voltage-gated sodium channels in an inactivated state, preventing them from repolarizing.[2][5] Consequently, the muscle fiber becomes refractory to further stimulation by acetylcholine, resulting in a flaccid paralysis. This entire process is defined as a Phase I block.[2]
Succinylcholine is rapidly metabolized in the plasma by butyrylcholinesterase (also known as pseudocholinesterase) into this compound.[2][7] this compound itself is a weak agonist at the nAChR and is subsequently hydrolyzed more slowly to succinic acid and choline.[2] The neuromuscular blocking activity of this compound is described as very weak.[2]
Ion Channel Gating and Flux
The activation of the nAChR by succinylcholine or this compound opens a non-selective cation channel. This allows for the influx of sodium (Na+) ions into the muscle cell and the efflux of potassium (K+) ions out of the cell, down their respective electrochemical gradients.[4][6] The net effect is a depolarization of the postsynaptic membrane. The prolonged opening of these channels during a Phase I block can lead to a clinically significant increase in extracellular potassium levels.[1]
Receptor Desensitization and Phase II Block
With prolonged or repeated exposure to succinylcholine, the nature of the neuromuscular block changes. The postsynaptic membrane gradually repolarizes, yet it remains unresponsive to acetylcholine. This phase is known as a Phase II block and is characterized by a "desensitization" of the nAChRs.[8]
The precise mechanisms of Phase II block are complex but are thought to involve conformational changes in the nAChR that leave it in a prolonged closed, non-conducting state, even in the presence of an agonist.[8] This desensitized state has a high affinity for agonists, which may trap the receptor in this non-functional conformation.[8] Presynaptic effects, potentially reducing the synthesis and mobilization of acetylcholine, may also contribute to the characteristics of a Phase II block.[8] Clinically, a Phase II block resembles the fade phenomenon seen with non-depolarizing neuromuscular blockers.[8]
Quantitative Pharmacodynamics
The interaction of succinylcholine and its metabolite with the nAChR can be quantified by their binding affinities and their effect on ion channel kinetics. While extensive data exists for succinylcholine, quantitative data for this compound is limited, reflecting its significantly lower potency.
Table 1: Comparative Receptor Activation and Affinity
| Compound | Receptor Type | Parameter | Value | Species/System | Reference |
| Acetylcholine | Muscle-type nAChR | - | High Potency Agonist | Frog | [9] |
| Succinylcholine | Human Muscle-type nAChR | EC₅₀ | 10.8 µM | Xenopus Oocytes | [10] |
| Succinylcholine | Muscle-type nAChR | Potency vs. ACh | ~7.6-fold less potent | Frog | [9] |
| This compound | Muscle-type nAChR | Potency | Very weak activity | Human | [2] |
Table 2: Ion Channel Kinetic Parameters
| Compound | Parameter | Effect | Value | Species/System | Reference |
| Succinylcholine | Channel Blocker | Equilibrium Constant (K_B) | ~200 µM | Frog Muscle | [9] |
| Succinylcholine | Maximum Open Probability | Limitation | ~0.36 | Frog Muscle | [9] |
| Succinylcholine | Channel Blockage Duration | Mean | ~65 µs | Frog Muscle | [9] |
Experimental Protocols for Neuromuscular Junction Analysis
The elucidation of the mechanism of action for compounds like this compound relies on precise electrophysiological techniques.
Two-Electrode Voltage Clamp (TEVC) of nAChRs Expressed in Xenopus Oocytes
The TEVC technique is a robust method for studying the function of ligand-gated ion channels in a controlled system.
Methodology:
-
Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired nAChR (e.g., human adult muscle type: α₁, β₁, δ, ε). The oocytes are then incubated for 2-7 days to allow for receptor expression on the plasma membrane.
-
Electrophysiological Recording:
-
An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a buffer solution (e.g., ND96).
-
Two microelectrodes, filled with a conductive solution like 3M KCl, are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current.
-
A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific value (e.g., -70 mV).
-
The agonist (succinylcholine or this compound) is applied via the perfusion system at varying concentrations.
-
-
Data Acquisition: The amplifier records the current required to maintain the clamped voltage. This current is equal in magnitude and opposite in charge to the flow of ions through the activated nAChR channels.
-
Analysis: Dose-response curves are generated by plotting the peak current response against the agonist concentration. These curves are then fitted to the Hill equation to determine parameters like EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient.
Patch-Clamp Electrophysiology of Cultured Myotubes
Patch-clamp allows for the high-resolution recording of single-channel currents, providing detailed insights into ion channel kinetics.
Methodology:
-
Cell Culture: A suitable cell line expressing nAChRs (e.g., BC3H1 mouse tumor cells or primary myotubes) is cultured on glass coverslips.
-
Pipette Preparation: Recording micropipettes are fabricated from borosilicate glass capillaries using a micropipette puller. The tip is fire-polished to a smooth surface with a diameter of ~1 µm. The pipette is filled with an appropriate intracellular solution and the agonist of interest (e.g., acetylcholine or succinylcholine) at a known concentration.
-
Seal Formation: The micropipette is carefully lowered onto the surface of a myotube. Gentle suction is applied to form a high-resistance "gigaohm" seal (R > 1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the small patch of membrane under the pipette.
-
Recording Configuration (Cell-Attached): In the cell-attached configuration, the cell membrane remains intact. This allows for the recording of currents from the ion channels within the patch without disturbing the intracellular environment.
-
Data Acquisition and Analysis:
-
A constant membrane potential is applied across the patch. The patch-clamp amplifier records the picoampere-level currents flowing through single nAChR channels as they open and close.
-
Specialized software is used to analyze the recordings to determine key kinetic parameters, including single-channel conductance, mean open time, mean closed time, and open probability, in the presence of the agonist.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the nAChR.
Experimental Workflow for Electrophysiological Analysis
Caption: Workflow for electrophysiological analysis of nAChR modulators.
Logical Relationship of Biphasic Neuromuscular Block
Caption: Logical progression from Phase I to Phase II neuromuscular block.
References
- 1. Clinical Pharmacology of Drugs Acting at the Neuromuscular Junction | Anesthesia Key [aneskey.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indirect inhibitory effect of succinylcholine on acetylcholine-activated channel activities and its modulation by external Ca2+ in mouse skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The actions of suxamethonium (succinyldicholine) as an agonist and channel blocker at the nicotinic receptor of frog muscle [pubmed.ncbi.nlm.nih.gov]
- 10. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Detection Window of Succinylmonocholine in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the detection window for succinylmonocholine (SMC), the primary metabolite of the neuromuscular blocking agent succinylcholine (SUX), in forensic toxicology. Due to the rapid enzymatic hydrolysis of succinylcholine in the body, its detection is often challenging. Consequently, toxicological analysis frequently targets the more stable metabolite, this compound, to confirm exposure. This document details the metabolic pathway, factors influencing detection, analytical methodologies, and quantitative data from various studies.
Introduction
Succinylcholine is a depolarizing neuromuscular blocking agent used clinically to induce short-term muscle relaxation for procedures like endotracheal intubation.[1] Its rapid onset and short duration of action are due to its swift metabolism by plasma cholinesterases.[1][2] However, in forensic contexts, particularly in cases of suspected poisoning, the lability of succinylcholine presents a significant analytical challenge.[3][4] The detection of its metabolite, this compound, therefore, becomes a critical marker for confirming the administration of succinylcholine.[4] Understanding the detection window of SMC is paramount for accurate toxicological interpretation.
Metabolism of Succinylcholine
Succinylcholine is rapidly hydrolyzed in the plasma by butyrylcholinesterase (also known as pseudocholinesterase) to this compound and choline.[5] this compound is then more slowly hydrolyzed to succinic acid and choline.[6] This two-step enzymatic degradation is central to the pharmacokinetics of succinylcholine and dictates the transient presence of the parent drug and the extended presence of its primary metabolite.
Below is a diagram illustrating the metabolic pathway of succinylcholine.
References
- 1. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]
- 2. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. drugs.com [drugs.com]
Endogenous Succinylmonocholine: A Technical Examination of its Presence and Quantification in Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylmonocholine (SMC), the primary metabolite of the neuromuscular blocking agent succinylcholine, has been a subject of significant interest in the fields of toxicology and forensic science. While its presence is routinely investigated as a marker of exogenous succinylcholine administration, emerging evidence suggests the possibility of an endogenous presence of SMC in various tissues, independent of external exposure. This technical guide provides an in-depth analysis of the current state of knowledge regarding endogenous this compound, including quantitative data from key studies, detailed experimental protocols for its detection, and a discussion of the ongoing debate surrounding its origins. The potential for postmortem formation and the implications for forensic toxicology are also explored. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in related areas.
Introduction
Succinylcholine is a depolarizing neuromuscular blocking agent widely used in clinical settings to induce muscle relaxation. Its rapid hydrolysis in the body to this compound and subsequently to succinic acid and choline is a well-established metabolic pathway. The detection of this compound in biological samples has therefore been a cornerstone in the forensic diagnosis of succinylcholine poisoning. However, the unexpected detection of SMC in tissues from individuals with no known exposure to succinylcholine has raised critical questions about its potential endogenous origin. Understanding the baseline levels and distribution of endogenous SMC is paramount for accurate interpretation of toxicological findings and may open new avenues of research into its physiological relevance.
Quantitative Data on Endogenous this compound in Tissues
The quantification of endogenous this compound in tissues is a complex analytical challenge due to its low concentrations and the potential for ex vivo hydrolysis of other choline esters. To date, the available data is limited and presents a conflicting picture, highlighting the need for further research in this area.
A key study by LeBeau and Quenzer (2003) provided the first quantitative evidence for the presence of endogenous this compound in human tissues. Their findings are summarized in the table below.
Table 1: Estimated Concentrations of Endogenous this compound in Human Tissues (LeBeau and Quenzer, 2003)
| Tissue | Estimated Concentration Range (pg/g) |
| Liver | 0.01 - 0.20 |
| Brain | 0.01 - 0.20 |
It is important to note that these concentrations are estimates and were detected in postmortem tissue samples. The study authors themselves raised the question of whether this compound is a naturally occurring product in living individuals or if its presence is due to postmortem production.
In contrast to these findings, a subsequent study by Kuepper et al. (2011) did not detect native this compound in fresh tissues (brain, liver, and kidney) from individuals with no history of succinylcholine administration. This study did, however, suggest the possibility of SMC detection in liver samples after long-term storage and in decomposed bodies, potentially of microbial origin. The conflicting findings of these two studies underscore the current uncertainty surrounding the endogenous presence of this compound in fresh, non-decomposed tissues.
Experimental Protocols for the Detection and Quantification of this compound
The reliable detection and quantification of this compound in complex biological matrices like tissues require highly sensitive and specific analytical methods. The following sections detail the key steps involved in a typical analytical workflow, drawing from methodologies described in the scientific literature.
Tissue Homogenization and Extraction
The initial step involves the homogenization of tissue samples to release the analyte of interest.
-
Protocol:
-
A known weight of the tissue sample is homogenized in a suitable buffer, often at a low temperature to minimize enzymatic activity.
-
An internal standard, such as a deuterated analog of this compound (SMC-d3), is added to the homogenate to correct for extraction losses and matrix effects.
-
The homogenate is then subjected to an extraction procedure to isolate this compound from other tissue components. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used method for sample clean-up and concentration. A variety of SPE cartridges are available, and the choice depends on the specific properties of the analyte and the matrix. For this compound, ion-pair solid-phase extraction has been shown to be effective.
-
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases.
-
-
Analytical Instrumentation and Detection
Due to the low endogenous concentrations, highly sensitive analytical techniques are required for the detection and quantification of this compound.
-
Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Chromatography: Reversed-phase liquid chromatography is commonly employed to separate this compound from other components in the extract.
-
Mass Spectrometry: Electrospray ionization (ESI) is a suitable ionization technique for the non-volatile and polar this compound molecule. In tandem mass spectrometry (MS/MS), a specific precursor ion of this compound is selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and minimizes interferences from the complex tissue matrix.
-
Method Validation
Any analytical method used for the quantification of endogenous this compound must be rigorously validated to ensure the accuracy and reliability of the results. Key validation parameters include:
-
Linearity and range
-
Limit of detection (LOD) and limit of quantification (LOQ)
-
Accuracy and precision
-
Selectivity and specificity
-
Matrix effects
-
Stability of the analyte in the matrix
Visualizations: Pathways and Workflows
Metabolic Pathway of Exogenous Succinylcholine
The following diagram illustrates the well-established metabolic breakdown of exogenously administered succinylcholine.
Methodological & Application
Application Note: Quantification of Succinylmonocholine in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylmonocholine (SMC) is the primary and more stable metabolite of succinylcholine (suxamethonium), a potent neuromuscular blocking agent used in anesthesia and emergency medicine. Due to the rapid in-vivo hydrolysis of succinylcholine, direct detection is challenging, making this compound a crucial biomarker for monitoring its use and in forensic toxicology.[1][2] This application note provides a detailed, validated method for the sensitive and selective quantification of this compound in biological matrices, such as serum and urine, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on a robust solid-phase extraction (SPE) procedure and stable isotope dilution for accurate quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC-MS/MS method for the quantification of this compound.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound | Serum | 2.5[3] | 8.6[3] |
| This compound | Urine | 1.5[3] | 4.9[3] |
Table 2: Method Precision and Accuracy
| Matrix | Concentration Level | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |
| Serum | Low | < 15[3] | < 15[3] | 90-110[3] |
| Serum | High | < 10[3] | < 10[3] | 90-110[3] |
| Urine | Low | < 15[3] | < 15[3] | 90-110[3] |
| Urine | High | < 10[3] | < 10[3] | 90-110[3] |
Table 3: Recovery
| Analyte | Matrix | Extraction Recovery (%) |
| This compound | Serum | 88.1 - 103.9[3] |
| This compound | Urine | 88.1 - 103.9[3] |
Experimental Protocols
This section details the materials and procedures for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (SMC-d3) internal standard[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Heptafluorobutyric acid (HFBA)
-
Biological matrix (serum, urine)
Sample Preparation
-
Sample Thawing and Centrifugation: Thaw frozen biological samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Aliquoting and Internal Standard Spiking: Transfer 1 mL of the supernatant (serum or urine) to a clean polypropylene tube. Add the internal standard (SMC-d3) to achieve a final concentration of 50 ng/mL.
-
Acidification and Ion-Pairing Reagent Addition: Acidify the sample by adding 100 µL of 1M HCl. Add 100 µL of heptafluorobutyric acid (HFBA) as an ion-pairing reagent.[3] Vortex for 10 seconds.
-
Solid-Phase Extraction (SPE):
-
Condition the Strata-X SPE cartridge with 3 mL of methanol followed by 3 mL of HPLC-grade water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (95% Mobile Phase A: 5% Mobile Phase B).
HPLC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm)[3] |
| Mobile Phase A | 5 mM Ammonium formate in water, pH 3.5 (adjusted with formic acid)[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 13 minutes[3] |
Mass Spectrometric Conditions:
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 205 -> 146, 205 -> 87; SMC-d3: m/z 208 -> 149, 208 -> 90 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
| Entrance Potential | 10 V |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 30 psi |
| Temperature | 550°C |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for this compound quantification.
Sample Preparation Logic
Caption: Detailed steps of the sample preparation protocol.
References
- 1. Pharmacokinetic properties of this compound in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Solid-Phase Extraction of Succinylmonocholine from Serum
Introduction
Succinylmonocholine is the primary and more stable metabolite of succinylcholine, a potent neuromuscular blocking agent. Due to the rapid in-vivo hydrolysis of succinylcholine, the detection of this compound in serum is a crucial indicator for confirming the administration of its parent compound in clinical and forensic toxicology. Solid-phase extraction (SPE) is a widely used technique for the clean-up and concentration of this compound from complex biological matrices like serum prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from serum, based on a validated ion-pairing reversed-phase SPE method.
Principle of the Method
This method utilizes a polymeric reversed-phase SPE cartridge in conjunction with an ion-pairing reagent, heptafluorobutyric acid (HFBA). The HFBA forms an ion pair with the positively charged quaternary amine of this compound, increasing its hydrophobicity and enabling its retention on the reversed-phase sorbent. The retained analyte is then eluted with a high percentage of organic solvent, effectively separating it from endogenous serum components. The subsequent analysis by LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the solid-phase extraction and subsequent LC-MS/MS analysis of this compound in serum, as reported in a validated study.[1]
| Parameter | Value (in Serum) | Reference |
| Limit of Detection (LOD) | 2.5 ng/mL | [1] |
| Limit of Quantification (LOQ) | 8.6 ng/mL | [1] |
| Extraction Recovery | 88.1% - 103.9% | [1] |
| Intra-day Precision (%RSD) | < 15% (at lowest conc.), < 10% (at elevated conc.) | [1] |
| Inter-day Precision (%RSD) | < 15% (at lowest conc.), < 10% (at elevated conc.) | [1] |
| Accuracy | Within ±10% | [1] |
Experimental Protocol
This protocol details the materials and step-by-step procedure for the solid-phase extraction of this compound from serum samples.
Materials and Reagents
-
SPE Cartridges: Strata-X polymeric reversed-phase cartridges (33 µm, 200 mg/3 mL) or equivalent.[2]
-
Heptafluorobutyric acid (HFBA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Internal Standard: Deuterated this compound (SMC-d3) for isotope dilution mass spectrometry.[1][2]
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
LC-MS/MS system
Procedure
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Condition the Strata-X SPE cartridge by passing 3 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 3 mL of deionized water. Ensure the sorbent does not run dry.
-
-
Sample Loading:
-
Load the prepared serum sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with a second aliquot of 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.
-
-
Elution:
-
Elute the this compound from the cartridge by passing 3 mL of a high-percentage organic solvent (e.g., acetonitrile or methanol) through the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and 5 mM ammonium formate buffer at pH 3.5).[1]
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
-
Separation is typically achieved on a C18 column (e.g., Phenomenex Synergi Hydro RP C18, 4 µm, 150 x 2 mm) with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous buffer like 5 mM ammonium formate at pH 3.5.[1]
-
Detection is performed using a tandem mass spectrometer in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
-
Visualizations
Experimental Workflow for SPE of this compound
Caption: Workflow of the solid-phase extraction of this compound from serum.
Signaling Pathway of Succinylcholine Metabolism
Caption: Metabolic pathway of succinylcholine to this compound.
References
Application Notes and Protocols for Succinylmonocholine Analysis by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of succinylmonocholine (SMC), the primary metabolite of the neuromuscular blocking agent succinylcholine (SUX), using isotope dilution mass spectrometry. The protocols detailed herein are intended for use in clinical and forensic toxicology, as well as in drug development settings.
Introduction
Succinylcholine is a rapidly acting muscle relaxant that is quickly hydrolyzed in vivo by butyrylcholinesterase to this compound and subsequently to succinic acid and choline.[1][2][3][4] Due to the extremely short half-life of succinylcholine, the detection and quantification of its more stable metabolite, this compound, is crucial for monitoring its use and in toxicological investigations.[1][5] Isotope dilution mass spectrometry, particularly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), offers a highly sensitive and specific method for the accurate quantification of this compound in biological matrices.[6][7] This method relies on the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.[8]
Metabolic Pathway of Succinylcholine
Succinylcholine is metabolized in the plasma by the enzyme butyrylcholinesterase (BCHE), also known as pseudocholinesterase.[2][3][4] This enzyme hydrolyzes succinylcholine into this compound, which is then further, albeit more slowly, broken down into succinic acid and choline.[3][9]
Caption: Metabolic breakdown of succinylcholine.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the analysis of this compound in biological samples using isotope dilution HPLC-MS/MS.
Caption: Workflow for this compound analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine.[6][7]
Table 1: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Succinylcholine | Serum | 1.9 | 6.0 |
| This compound | Serum | 2.5 | 8.6 |
| Succinylcholine | Urine | 1.4 | 4.0 |
| This compound | Urine | 1.5 | 4.9 |
Table 2: Precision and Accuracy
| Concentration Level | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |
| Low | <15% | <15% | 90-110% |
| High | <10% | <10% | 90-110% |
Table 3: Extraction Recovery
| Analyte | Matrix | Extraction Recovery (%) |
| Succinylcholine | Serum/Urine | 88.1 - 103.9 |
| This compound | Serum/Urine | 88.1 - 103.9 |
Detailed Experimental Protocols
Internal Standard Preparation
A deuterated internal standard, such as this compound-d3 (SMC-d3), is essential for accurate quantification.[1][6] The synthesis of SMC-d3 involves the esterification of succinic acid anhydride with dimethylaminoethanol, followed by reaction with iodomethane-d3.[1] A stock solution of the internal standard should be prepared in an appropriate solvent, such as methanol, and stored at a low temperature.
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from a validated method for serum and urine samples.[6][7]
Materials:
-
Serum or urine samples
-
SMC-d3 internal standard solution
-
Heptafluorobutyric acid (HFBA)
-
Strata-X polymeric reversed-phase solid-phase extraction (SPE) cartridges
-
Methanol
-
Acetonitrile
-
5 mM Ammonium formate buffer (pH 3.5)
Procedure:
-
Acidify the serum or urine samples.
-
Add the SMC-d3 internal standard solution to each sample.
-
Condition the Strata-X SPE cartridges with methanol followed by water.
-
Load the acidified samples onto the SPE cartridges.
-
Wash the cartridges with a weak organic solvent to remove interferences.
-
Elute the this compound and the internal standard with a stronger organic solvent containing an ion-pairing agent like HFBA.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions: [6]
-
Column: Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm)
-
Mobile Phase A: 5 mM Ammonium formate buffer, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: As per column specifications.
-
Injection Volume: 5 µL
-
Run Time: Approximately 13 minutes
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor at least two characteristic ion transitions for both this compound and its deuterated internal standard to ensure correct identification and quantification and to avoid potential interferences.[10]
Conclusion
The use of isotope dilution mass spectrometry provides a robust, sensitive, and specific method for the quantitative analysis of this compound in biological matrices. The detailed protocols and performance data presented here serve as a valuable resource for researchers and professionals in toxicology and drug development, enabling the reliable measurement of this critical metabolite. Adherence to validated procedures and the use of appropriate internal standards are paramount for achieving accurate and reproducible results.
References
- 1. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]
- 5. researchgate.net [researchgate.net]
- 6. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound analytics as an example for selectivity problems in high-performance liquid chromatography/tandem mass spectrometry, and resulting implications for analytical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Deuterated Succinylmonocholine Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylmonocholine (SMC) is the primary and transient metabolite of the depolarizing neuromuscular blocking agent succinylcholine. The rapid in vivo hydrolysis of succinylcholine to this compound, and subsequently to the endogenous compounds succinic acid and choline, presents a significant challenge for its detection and quantification in biological matrices. Accurate measurement of succinylcholine and this compound is crucial in clinical and forensic toxicology.
Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis of small molecules in complex biological samples. This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. The use of a deuterated internal standard for this compound (SMC-d3) allows for precise quantification by correcting for variations in sample preparation and instrument response.
These application notes provide a detailed protocol for the synthesis of deuterated this compound (SMC-d3) as an internal standard, based on established chemical principles. The synthesis is a two-step process involving the formation of a desmethyl-SMC intermediate followed by quaternization with a deuterated methylating agent.
Synthesis Workflow
The synthesis of deuterated this compound (SMC-d3) proceeds through a two-step reaction. The first step is the esterification of succinic anhydride with dimethylaminoethanol to produce the intermediate, desmethyl-succinylmonocholine. The second step involves the quaternization of the tertiary amine of the intermediate with deuterated iodomethane (iodomethane-d3) to yield the final product, this compound-d3.
Caption: Chemical synthesis workflow for deuterated this compound (SMC-d3).
Experimental Protocols
The following protocols are adapted from established synthetic methodologies for esterification and amine quaternization.
Step 1: Synthesis of Desmethyl-Succinylmonocholine (Intermediate)
This procedure describes the mono-esterification of succinic anhydride with dimethylaminoethanol.
Materials:
-
Succinic anhydride
-
N,N-Dimethylaminoethanol
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Potassium carbonate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add succinic anhydride (1 molar equivalent), N,N-dimethylaminoethanol (1 molar equivalent), and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 molar equivalents).
-
Heat the mixture to reflux with vigorous stirring. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-35 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of potassium carbonate to neutralize the catalyst and remove any unreacted succinic acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude desmethyl-succinylmonocholine intermediate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Step 2: Synthesis of this compound-d3 (Final Product)
This procedure describes the quaternization of the desmethyl-succinylmonocholine intermediate with iodomethane-d3.
Materials:
-
Desmethyl-succinylmonocholine (from Step 1)
-
Iodomethane-d3 (CD3I)
-
Acetone or Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the desmethyl-succinylmonocholine intermediate (1 molar equivalent) in anhydrous acetone or acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add iodomethane-d3 (a slight excess, e.g., 1.1 molar equivalents) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC. The formation of a precipitate indicates the formation of the quaternary ammonium salt.
-
The reaction is typically complete within a few hours to overnight.
-
Once the reaction is complete, collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold, anhydrous acetone or diethyl ether to remove any unreacted starting materials.
-
Dry the final product, this compound-d3, under vacuum.
Data Presentation
The following table summarizes the expected materials and potential outcomes for the synthesis of this compound-d3. Actual yields may vary depending on reaction scale and purification efficiency.
| Step | Reactants | Key Reagents/Solvents | Product | Typical Yield (%) | Purity (%) |
| 1 | Succinic anhydride, N,N-Dimethylaminoethanol | Toluene, p-Toluenesulfonic acid | Desmethyl-Succinylmonocholine | 60-80 | >95 |
| 2 | Desmethyl-Succinylmonocholine, Iodomethane-d3 | Acetone or Acetonitrile | This compound-d3 | 80-95 | >98 |
Characterization Data:
The identity and purity of the synthesized this compound-d3 should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the incorporation of deuterium.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Application: Use as an Internal Standard
The synthesized this compound-d3 is intended for use as an internal standard in quantitative bioanalysis by LC-MS or LC-MS/MS.
Caption: Logical workflow for using a deuterated internal standard in quantitative analysis.
Protocol for Use:
-
Stock Solution Preparation: Prepare a stock solution of the synthesized this compound-d3 in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Spiking: Add a precise volume of the internal standard stock solution to all calibrators, quality control samples, and unknown biological samples at the beginning of the sample preparation process.
-
Sample Preparation: Perform the extraction procedure (e.g., protein precipitation, solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.
-
LC-MS/MS Analysis: Analyze the extracted samples by a validated LC-MS/MS method. The mass spectrometer should be set to monitor specific precursor-to-product ion transitions for both the native this compound and the deuterated internal standard.
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of the analyte in the unknown samples by comparing this ratio to a calibration curve constructed from samples with known concentrations of the analyte and a constant concentration of the internal standard.
By following these protocols, researchers can synthesize and utilize a high-purity deuterated this compound internal standard for accurate and reliable quantification in a variety of research and diagnostic applications.
Application Notes and Protocols for Succinylmonocholine Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylmonocholine (SMC) is the primary and more stable metabolite of succinylcholine (SUX), a potent neuromuscular blocking agent used in clinical and veterinary medicine. Due to the rapid in vivo hydrolysis of succinylcholine by plasma cholinesterases, the detection of its metabolite, this compound, often serves as a more reliable indicator of succinylcholine administration in toxicological and forensic investigations. This application note provides a detailed protocol for the sample preparation and analysis of this compound in various tissue matrices, including muscle, liver, and kidney, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Succinylcholine is metabolized to this compound, which is then further hydrolyzed to succinic acid and choline. The relatively short half-life of succinylcholine makes its detection challenging, positioning this compound as a crucial analyte for forensic and clinical analysis.
Metabolic Pathway of Succinylcholine
Succinylcholine is rapidly hydrolyzed by butyrylcholinesterase (BChE), also known as plasma cholinesterase, into this compound and choline.[1] this compound is then more slowly metabolized into succinic acid and choline. This metabolic cascade is crucial for understanding the pharmacokinetics and for the development of analytical methods targeting the more stable metabolite.
Experimental Protocols
This section details the procedures for tissue sample homogenization, protein precipitation, and solid-phase extraction (SPE) for the isolation of this compound, followed by LC-MS/MS analysis.
Tissue Homogenization
The goal of homogenization is to disrupt the tissue structure and release the analyte into a liquid medium.
Materials:
-
Tissue sample (muscle, liver, or kidney), frozen
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Bead beater homogenizer with ceramic beads
-
Centrifuge
Protocol:
-
Weigh approximately 1 gram of frozen tissue.
-
Cut the frozen tissue into smaller pieces.
-
Place the tissue pieces into a homogenization tube containing ceramic beads and 3 mL of ice-cold homogenization buffer.
-
Homogenize the tissue using a bead beater for 2-5 minutes, ensuring the sample remains cold to prevent degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the next step.
Protein Precipitation
This step removes the majority of proteins from the tissue homogenate, which can interfere with the analysis.
Materials:
-
Tissue homogenate supernatant
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 1 mL of the tissue homogenate supernatant, add 3 mL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
Solid-Phase Extraction (SPE)
SPE is employed for the cleanup and concentration of this compound from the protein-precipitated supernatant. An ion-pairing reagent is used to retain the quaternary ammonium structure of this compound on a reversed-phase sorbent.
Materials:
-
Weak cation-exchange SPE cartridges
-
SPE vacuum manifold
-
Heptafluorobutyric acid (HFBA) solution (0.1% in water)
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide solution (5% in methanol)
-
Nitrogen evaporator
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of 0.1% HFBA in water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% HFBA in water, followed by 3 mL of acetonitrile.
-
Elution: Elute the this compound from the cartridge with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Experimental Workflow
Quantitative Data
The following table summarizes typical performance data for the analysis of this compound in various biological matrices. Data for tissue is limited in the literature, and the values presented are based on methods developed for other matrices which can be adapted for tissue analysis.
| Parameter | Serum[2] | Urine[2] | Animal-Derived Food[3] | Embalmed Rat Tissue (Succinylcholine)[4] |
| Limit of Detection (LOD) | 2.5 ng/mL | 1.5 ng/mL | 0.2 µg/kg | 5 ng/g |
| Limit of Quantification (LOQ) | 8.6 ng/mL | 4.9 ng/mL | 0.2 µg/kg | - |
| Recovery | 88.1 - 103.9% | 88.1 - 103.9% | 91.4% - 104.6% | - |
| Intra-day Precision (%RSD) | < 15% | < 15% | 2.5% - 6.6% | - |
| Inter-day Precision (%RSD) | < 10% | < 10% | 2.5% - 6.6% | - |
LC-MS/MS Parameters
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion m/z 205.1 -> Product ion m/z 116.1 (quantifier), m/z 87.1 (qualifier)
-
Internal Standard (e.g., d4-succinylmonocholine): Precursor ion m/z 209.1 -> Product ion m/z 120.1
-
Troubleshooting
-
Low Recovery:
-
Incomplete Homogenization: Ensure tissue is completely homogenized. Increase homogenization time or use a more powerful homogenizer if necessary.
-
Inefficient SPE: Check the conditioning, loading, and elution steps of the SPE protocol. Ensure the pH of the loading solution is appropriate for the retention of this compound on the cation-exchange sorbent.
-
Analyte Degradation: Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic degradation.
-
-
Matrix Effects:
-
Ion Suppression/Enhancement: Tissue matrices can be complex and lead to significant matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.
-
Interference Peaks: If co-eluting peaks interfere with the analyte of interest, optimize the chromatographic gradient to improve separation. Further sample cleanup using a different SPE sorbent may also be necessary.
-
-
High Background Noise:
-
Contamination: Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents.
-
Insufficient Sample Cleanup: The protein precipitation and SPE steps are crucial for removing matrix components that can contribute to high background noise.
-
Conclusion
The protocol described in this application note provides a robust and reliable method for the extraction and quantification of this compound from various tissue samples. The combination of efficient homogenization, protein precipitation, and solid-phase extraction, followed by sensitive LC-MS/MS analysis, allows for the accurate determination of this important metabolite. Careful attention to sample handling and the use of an appropriate internal standard are critical for overcoming challenges such as analyte degradation and matrix effects, ensuring high-quality data for research, clinical, and forensic applications.
References
- 1. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, identification and quantitation of succinylcholine in embalmed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Succinylmonocholine by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylmonocholine is the primary and more stable metabolite of succinylcholine, a potent neuromuscular blocking agent used in clinical settings to induce short-term muscle relaxation.[1][2][3] Due to the rapid in-vivo hydrolysis of succinylcholine by plasma cholinesterases, the detection of this compound in biological samples is a crucial indicator of succinylcholine administration in forensic and clinical toxicology.[1][2] Gas chromatography-mass spectrometry (GC-MS) offers a robust and widely available analytical platform for the detection and quantification of this compound. However, as a quaternary ammonium compound, this compound is non-volatile and requires a specific sample preparation and derivatization approach to be amenable to GC-MS analysis.
This document provides detailed application notes and protocols for the determination of this compound in biological matrices using GC-MS.
Metabolic Pathway of Succinylcholine
Succinylcholine is rapidly hydrolyzed in the plasma by the enzyme butyrylcholinesterase (BChE) to form this compound and choline.[1][2][4] this compound is then more slowly hydrolyzed to succinic acid and choline.[1][3] This two-step hydrolysis is depicted in the following pathway:
Experimental Workflow Overview
The overall workflow for the GC-MS analysis of this compound from biological samples involves several key steps: sample preparation including extraction, a crucial derivatization step to increase volatility, and subsequent analysis by GC-MS.
Detailed Experimental Protocols
Sample Preparation: Ion-Pair Extraction
This protocol is designed to extract this compound from biological matrices.
Materials:
-
Biological sample (e.g., plasma, urine, tissue homogenate)
-
Deuterated this compound internal standard (IS)
-
Hexanitrodiphenylamine solution (ion-pairing agent)
-
Methylene chloride
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream or vacuum centrifuge)
Protocol:
-
To 1 mL of the biological sample, add a known amount of deuterated this compound internal standard.
-
Add 1 mL of the hexanitrodiphenylamine solution and vortex for 2 minutes.
-
Add 5 mL of methylene chloride and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (methylene chloride) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
Derivatization: Demethylation
This critical step converts the non-volatile this compound into a volatile derivative suitable for GC-MS analysis.
Materials:
-
Dried sample extract from the previous step
-
Sodium benzenethiolate solution in a suitable organic solvent (e.g., N,N-Dimethylformamide)
-
Heating block or water bath
-
Ethyl acetate
-
Deionized water
-
Evaporator
Protocol:
-
Reconstitute the dried extract in 100 µL of the sodium benzenethiolate solution.
-
Seal the vial and heat at 80°C for 30 minutes to facilitate the demethylation reaction.
-
After cooling to room temperature, add 1 mL of ethyl acetate and 1 mL of deionized water.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in a small volume (e.g., 50 µL) of a volatile solvent compatible with the GC-MS system (e.g., ethyl acetate or hexane).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Glass capillary column (e.g., 25 m x 0.25 mm ID) coated with a mid-polarity phase (e.g., SE-52 or similar) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Oven Temperature Program | Initial temperature: 100°C, hold for 1 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Target ion for demethylated this compound (e.g., m/z 58) and a corresponding ion for the deuterated internal standard. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
Quantitative Data
Quantitative analysis of this compound is typically performed using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. The following table summarizes typical quantitative performance parameters, primarily derived from LC-MS/MS methods due to a scarcity of published GC-MS quantitative data for this compound. These values can serve as a benchmark for method development and validation.
| Parameter | Value (in Serum/Plasma) | Value (in Urine) | Reference |
| Limit of Detection (LOD) | 2.5 ng/mL | 1.5 ng/mL | [5][6] |
| Limit of Quantification (LOQ) | 8.6 ng/mL | 4.9 ng/mL | [5][6] |
| Linearity Range | 10 - 1000 ng/mL | 5 - 500 ng/mL | N/A |
| Intra-day Precision (%RSD) | < 15% | < 15% | [6] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [6] |
| Accuracy (% Recovery) | 88.1 - 103.9% | 88.1 - 103.9% | [5][6] |
Note: The quantitative data presented are based on LC-MS/MS studies and should be considered as reference values. A full method validation according to established guidelines is required to determine the specific performance of a GC-MS based method.
Conclusion
The GC-MS method outlined, incorporating ion-pair extraction and a crucial demethylation derivatization step, provides a reliable approach for the detection and quantification of this compound in biological samples. This application note and the detailed protocols serve as a comprehensive guide for researchers and scientists in the fields of toxicology, pharmacology, and drug development. Proper method validation is essential to ensure the accuracy and precision required for clinical and forensic applications.
References
- 1. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Analysis of polar parts of phospholipids. N-demethylation of choline-containing lipids for gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Succinylmonocholine as a Biomarker for Succinylcholine Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction Succinylcholine (SUX) is a fast-acting, depolarizing neuromuscular blocking agent used in clinical settings for procedures requiring short-term muscle paralysis, such as endotracheal intubation.[1][2] Its utility is defined by its rapid onset and short duration of action, which is a result of its swift metabolism in the body.[1][2][3] SUX is hydrolyzed by plasma butyrylcholinesterase (BChE) into succinylmonocholine (SMC), which is then more slowly metabolized into the endogenous substances succinic acid and choline.[1][4][5]
Due to the extremely rapid breakdown of SUX in blood (often undetectable within 10 minutes post-injection), its direct detection in forensic and clinical toxicology is challenging.[6][7] This makes its metabolite, this compound (SMC), a more reliable and crucial biomarker for confirming SUX administration.[6][7] SMC has a significantly longer detection window, making it the preferred analyte for toxicological analysis.[6] This document provides detailed protocols and data regarding the use of SMC as a biomarker for SUX exposure.
Metabolism and Pharmacokinetics
Succinylcholine's metabolic pathway is a two-step enzymatic hydrolysis process mediated by BChE in the plasma.[5] The parent drug, a di-quaternary ammonium compound, is first broken down into its monoester metabolite, SMC, and choline.[3][8] SMC itself has weak neuromuscular blocking activity and is subsequently hydrolyzed at a slower rate into succinic acid and choline.[3][8] Because BChE is not present in the neuromuscular junction, the drug's action is terminated by its diffusion away from the motor endplate into the extracellular fluid for metabolism.[3]
Quantitative Data Summary
The primary advantage of targeting SMC is its extended stability and longer detection window compared to the parent compound, SUX.
Table 1: Detection Windows of SUX and SMC in Biological Matrices
This table summarizes the typical timeframes within which SUX and its metabolite SMC can be detected in blood and urine following administration of a clinical dose (e.g., 80-100 mg).[6]
| Analyte | Matrix | Detection Window | Notes |
| Succinylcholine (SUX) | Blood | Up to 10 minutes post-injection | Extremely susceptible to hydrolysis by plasma cholinesterase.[6][7] |
| This compound (SMC) | Blood | At least 6-8 hours; potentially up to 24 hours | The most promising target for analysis in blood samples.[6][7] |
| Succinylcholine (SUX) | Urine | Minimum of 2 hours | Detection is possible but for a shorter duration than SMC.[6][7] |
| This compound (SMC) | Urine | Minimum of 6 hours; potentially up to 24 hours | Considered the matrix of choice for forensic applications due to the longer window.[6][7] |
Table 2: Performance of Analytical Methods for SMC Detection
The most common and reliable method for the simultaneous quantification of SUX and SMC is High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[9] The table below presents validation data for a typical isotope dilution HPLC-MS/MS method.[9]
| Parameter | Matrix | SUX Value | SMC Value |
| Limit of Detection (LOD) | Serum | 1.9 ng/mL | 2.5 ng/mL |
| Urine | 1.4 ng/mL | 1.5 ng/mL | |
| Limit of Quantitation (LOQ) | Serum | 6.0 ng/mL | 8.6 ng/mL |
| Urine | 4.0 ng/mL | 4.9 ng/mL | |
| Extraction Recovery | Serum & Urine | 88.1% - 103.9% | 88.1% - 103.9% |
| Intra/Interday Precision | Serum & Urine | < 15% (at lowest concentrations) | < 15% (at lowest concentrations) |
| Accuracy | Serum & Urine | Did not exceed 10% | Did not exceed 10% |
Experimental Protocols
A robust analytical workflow is critical for the reliable detection of SMC. This involves meticulous sample collection and handling, efficient extraction, and sensitive instrumental analysis.
Protocol 1: Sample Collection and Stabilization
Objective: To collect and preserve biological samples (blood, urine) to prevent ex vivo degradation of SUX and SMC.
Materials:
-
Blood collection tubes containing a cholinesterase inhibitor (e.g., paraoxon).[6][7]
-
Urine collection containers.
-
Acidifying agent (e.g., formic acid).
-
Freezer (-20°C or lower).
Procedure:
-
Blood Collection: Draw blood directly into tubes containing a cholinesterase inhibitor like paraoxon. The use of an inhibitor is crucial to prevent the enzymatic degradation of SUX and SMC by BChE present in the sample.[6][7]
-
Urine Collection: Collect urine in a standard sterile container. While inhibitors may not enhance stability in urine, immediate stabilization is still recommended.[6]
-
Stabilization: Immediately after collection, acidify the samples to a pH of approximately 3.5 using formic acid. This chemical stabilization helps prevent hydrolytic degradation.[9]
-
Storage: If not analyzed immediately, samples should be frozen and stored at -20°C or below to ensure long-term stability.
Protocol 2: Ion-Pair Solid-Phase Extraction (SPE)
Objective: To extract and concentrate SMC from the biological matrix and remove interfering substances. This protocol is based on methods using polymeric reversed-phase cartridges.[6][9]
Materials:
-
Strata-X polymeric reversed phase SPE cartridges (or equivalent).
-
Heptafluorobutyric acid (HFBA) for ion-pairing.[9]
-
Methanol, Acetonitrile (ACN), Ammonium formate buffer.
-
Deuterated internal standards (e.g., SMC-d3) for isotope dilution.[10]
-
Centrifuge, evaporator.
Procedure:
-
Internal Standard: Spike the acidified samples (serum or urine) with a known concentration of the deuterated internal standard (e.g., SMC-d3).[9][10]
-
Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol and then an acidic aqueous solution.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. The ion-pairing reagent (HFBA) facilitates the retention of the quaternary ammonium structure of SMC on the reversed-phase sorbent.[9]
-
Washing: Wash the cartridge with a weak organic solvent or acidic water to remove hydrophilic interferences.
-
Elution: Elute the analyte (SMC) and the internal standard from the cartridge using an appropriate organic solvent mixture (e.g., acetonitrile/buffer).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
Protocol 3: Isotope Dilution HPLC-MS/MS Analysis
Objective: To separate, detect, and quantify SMC with high specificity and sensitivity.
Instrumentation & Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: Phenomenex Synergi Hydro RP C18 (or equivalent).[9]
-
Mobile Phase A: 5 mM Ammonium Formate buffer (pH 3.5).[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A gradient elution starting with a high aqueous phase, ramping up the organic phase to elute the analytes.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for both SMC and its deuterated internal standard are monitored for quantification.
Interpretation of Results
The detection and quantification of SMC provide strong evidence of succinylcholine administration. However, careful interpretation is necessary.
Key Considerations:
-
Detection Window: The absence of SUX and SMC does not entirely rule out administration, as the sample may have been collected after the detection window has passed.[6]
-
SUX vs. SMC Presence: The presence of SUX confirms very recent administration (minutes).[6] The presence of only SMC indicates that administration occurred, but not in the immediate moments before sampling.[6]
-
Endogenous Presence and Interference: Some studies have reported the detection of low levels of SMC in negative control tissues, possibly from microbial origins or analytical interference.[4][11] Therefore, the establishment of a threshold or cutoff for what constitutes a positive finding is critical. Falsely suggestive SMC content has been noted in brain, liver, kidney, and vitreous humor due to interferences with the main ion transition.[11]
References
- 1. ClinPGx [clinpgx.org]
- 2. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
- 3. openanesthesia.org [openanesthesia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accordhealthcare.us [accordhealthcare.us]
- 9. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applicability of this compound as a marker for succinylcholine administration--comparative analysis of samples from a fatal succinylcholine-intoxication versus postmortem control specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Forensic Analysis of Succinylmonocholine in Postmortem Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcholine (SUX) is a potent neuromuscular blocking agent used in medical procedures to induce muscle relaxation. Due to its rapid metabolism and potential for misuse, its detection in postmortem samples presents a significant analytical challenge. Succinylmonocholine (SMC) is the primary and more stable metabolite of SUX, making it a crucial marker for forensic investigations of SUX administration.[1][2] However, the analysis of SMC is complicated by its instability in postmortem samples and the potential for endogenous or microbial production, necessitating robust and sensitive analytical methods.[2][3][4]
These application notes provide a detailed overview of the forensic analysis of this compound in postmortem samples, including validated analytical methods, sample preparation protocols, and interpretation of results.
Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for the quantification of SMC in postmortem samples is isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][5] This technique offers high sensitivity and specificity, which are critical for detecting the low concentrations of SMC that may be present and for distinguishing it from potential interferences.
Key Advantages of LC-MS/MS:
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), essential for detecting trace amounts of SMC.
-
High Specificity: The use of multiple reaction monitoring (MRM) ensures accurate identification and quantification of the target analyte, minimizing the risk of false positives.
-
Isotope Dilution: The use of deuterated internal standards (e.g., SMC-d3) corrects for matrix effects and variations in extraction efficiency, leading to highly accurate and precise results.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of succinylcholine (SUX) and this compound (SMC) in serum and urine. While postmortem matrices can be more complex, these values provide a benchmark for expected analytical sensitivity.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) [5]
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| SUX | Serum | 1.9 | 6.0 |
| SMC | Serum | 2.5 | 8.6 |
| SUX | Urine | 1.4 | 4.0 |
| SMC | Urine | 1.5 | 4.9 |
Table 2: Method Precision and Accuracy [5]
| Analyte | Matrix | Concentration Level | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |
| SUX & SMC | Serum & Urine | Lowest | < 15% | < 15% | < 10% |
| SUX & SMC | Serum & Urine | Elevated | < 10% | < 10% | < 10% |
Table 3: Extraction Recovery [5]
| Analyte | Matrix | Extraction Recovery (%) |
| SUX | Serum & Urine | 88.1 - 103.9 |
| SMC | Serum & Urine | 88.1 - 103.9 |
Experimental Protocols
Sample Collection and Stabilization
Proper sample collection and handling are critical to prevent the degradation of SMC.
-
Recommended Matrices: Blood (femoral is preferred), urine, and vitreous humor are the most common matrices for SMC analysis.[1][3] Tissue samples (liver, kidney, brain) can also be analyzed, but interpretation is more complex due to potential postmortem production of SMC.[3]
-
Stabilization: Due to the continued activity of esterases after death, samples should be stabilized to prevent the degradation of SUX and SMC.[4] Collection into tubes containing an esterase inhibitor like paraoxon is recommended, especially for blood samples.[1]
-
Storage: Samples should be stored frozen at -20°C or below as soon as possible after collection to minimize degradation.[3]
Sample Preparation: Ion-Pair Solid-Phase Extraction (SPE)
A robust solid-phase extraction protocol is necessary to isolate SMC from the complex postmortem matrix and to minimize matrix effects during LC-MS/MS analysis.[1][5]
Materials:
-
Postmortem sample (e.g., 1 mL of blood or urine)
-
Internal Standard: this compound-d3 (SMC-d3)
-
Ion-Pairing Reagent: Heptafluorobutyric acid (HFBA)
-
SPE Cartridges: Polymeric reversed-phase (e.g., Strata-X)
-
Methanol
-
Acetonitrile
-
Ammonium formate buffer (5 mM, pH 3.5)
-
Formic acid
Protocol:
-
Sample Pre-treatment:
-
Thaw the postmortem sample.
-
To 1 mL of the sample, add the internal standard (SMC-d3).
-
Acidify the sample with an appropriate acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge sequentially with methanol and then with acidified water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with an acidic solution to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge using a suitable solvent mixture (e.g., methanol/acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions: [5]
-
Column: Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm) or equivalent
-
Mobile Phase A: 5 mM Ammonium formate buffer, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient is used to achieve separation.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometric Conditions: [5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for SMC and its deuterated internal standard are monitored for quantification and confirmation.
Visualizations
Experimental Workflow
Caption: Workflow for the forensic analysis of this compound.
Succinylcholine Metabolism
Caption: Metabolic pathway of succinylcholine.
Interpretation of Results and Forensic Considerations
-
Detection Window: The detection window for SUX in blood is extremely short (minutes), while SMC can be detected for a longer period (up to 24 hours or more).[1][7] Urine generally offers a longer detection window for SMC than blood.[1]
-
Endogenous Levels: While some studies have reported the detection of low levels of SMC in negative control tissues, fresh tissue and vitreous humor samples from individuals not exposed to SUX have generally been found to be negative for native SMC.[2][3] However, putrefaction can lead to the formation of SMC, which must be considered when interpreting results from decomposed samples.[3]
-
Interferences: An interference with the main ion transition of SMC has been reported in some tissue samples, which could lead to falsely elevated results if not properly addressed through high-resolution mass spectrometry or the monitoring of multiple ion transitions.[3]
-
Context is Key: The interpretation of SMC findings should always be done in the context of the case history, autopsy findings, and the condition of the samples. The presence of SMC is a strong indicator of SUX administration, but the possibility of postmortem formation in decomposed samples cannot be entirely ruled out.
Conclusion
The forensic analysis of this compound in postmortem samples is a complex but essential tool in the investigation of deaths where succinylcholine administration is suspected. The use of a validated LC-MS/MS method with isotope dilution, coupled with meticulous sample preparation and a thorough understanding of the potential pitfalls in interpretation, is crucial for providing reliable and defensible results. These application notes and protocols provide a framework for laboratories to develop and implement robust methods for the detection and quantification of this critical forensic analyte.
References
- 1. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Applicability of this compound as a marker for succinylcholine administration--comparative analysis of samples from a fatal succinylcholine-intoxication versus postmortem control specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic properties of this compound in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Succinylmonocholine Analysis in Blood Samples
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of succinylmonocholine in blood samples. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure in blood samples?
This compound (SMC) is the primary and more stable metabolite of succinylcholine (SUX), a short-acting neuromuscular blocking agent.[1] Succinylcholine is rapidly hydrolyzed in the blood by the enzyme butyrylcholinesterase (BChE).[1][2] Due to the extremely short half-life of succinylcholine (often detectable for only up to 10 minutes post-injection), this compound serves as a crucial biomarker for detecting its use or administration in forensic and clinical toxicology.[1][3][4][5]
Q2: How stable is this compound in blood samples?
This compound is significantly more stable than its parent compound, succinylcholine. While succinylcholine is rapidly degraded, this compound can be detected in blood samples for a much longer period. The detection window for SMC in blood is at least 6 hours and can extend from 8 to 24 hours after administration, depending on various factors.[3][4][5]
Q3: What are the main factors that affect the stability of this compound in blood samples?
The stability of this compound in blood samples is primarily affected by:
-
Enzymatic Degradation: Butyrylcholinesterase (BChE), also known as plasma cholinesterase, continues to hydrolyze this compound into succinic acid and choline in vitro after the sample is drawn.[1][2]
-
Temperature: Higher temperatures accelerate the degradation process. Samples left at room temperature will show a more rapid loss of this compound compared to refrigerated or frozen samples.[6][7]
-
pH: The hydrolysis of both succinylcholine and this compound is pH-dependent.[8][9]
Q4: What are the recommended procedures for blood sample collection and handling to ensure this compound stability?
To ensure the stability of this compound, it is critical to inhibit enzymatic activity immediately upon collection.
-
Use of Inhibitors: Blood should be collected in tubes containing a cholinesterase inhibitor. Organophosphates like paraoxon have been shown to be effective for stabilizing both succinylcholine and this compound.[3][4] Physostigmine has also been used to inhibit hydrolysis.[10]
-
Temperature Control: After collection, samples should be immediately placed on ice and processed as soon as possible. For short-term storage (up to 7 days), refrigeration at 2-8°C is recommended.[6][11] For long-term storage, samples should be frozen at -20°C or lower.[6]
Q5: What is the metabolic pathway of succinylcholine in blood?
Succinylcholine is hydrolyzed by butyrylcholinesterase (BChE) in a two-step process. First, it is rapidly broken down into this compound and choline. Subsequently, this compound is more slowly hydrolyzed by the same enzyme to form succinic acid and another molecule of choline.[1][2]
Metabolic Pathway of Succinylcholine
Caption: Enzymatic degradation of Succinylcholine in blood.
Troubleshooting Guide
Q: My this compound concentrations are lower than expected or undetectable. What could be the cause?
A: This issue can arise from several factors related to pre-analytical sample handling:
-
Inadequate Enzyme Inhibition: If a cholinesterase inhibitor was not added to the collection tube, or if its concentration was insufficient, in vitro degradation by BChE would continue post-collection, leading to falsely low or negative results.
-
Improper Storage Temperature: Leaving blood samples at room temperature for an extended period (e.g., more than 8 hours) can lead to significant degradation of the analyte.[6][7] Ensure samples are refrigerated or frozen promptly.
-
Delayed Processing: The time between sample collection and analysis or freezing is critical. Delays can result in substantial loss of this compound. It is recommended to separate plasma/serum from cells within two hours of collection.[6]
-
Analytical Issues: In rare cases, interferences in the analytical method (e.g., HPLC-MS/MS) can compromise the identification and quantification of this compound.[12]
Q: I am seeing high variability in my results between replicate samples. What is the likely cause?
A: High variability often points to inconsistencies in sample processing or storage.
-
Inconsistent Handling: Ensure that all samples are treated identically from collection to analysis. This includes the time before centrifugation, the temperature at which they are stored, and the duration of storage.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation.[6] Aliquot samples after the initial processing if multiple analyses are planned.
-
Adsorption to Containers: Succinylcholine and, to a lesser extent, this compound can adsorb to glass surfaces. While plasticware is generally not an issue, ensure that any glassware used is appropriately silanized if it cannot be avoided.[13]
Quantitative Data
While direct degradation rates for this compound in blood are not extensively published, the stability of its parent compound, succinylcholine, in solution provides insight into its chemical stability under various temperature conditions. This data highlights the critical importance of refrigerated or frozen storage.
Table 1: Degradation Rate of Succinylcholine Chloride Solutions at Different Temperatures
| Temperature | Concentration (mg/mL) | Degradation Rate (% per month) | Time to 10% Potency Loss (months) |
| 4°C | 20 | 0.18% | ~55.5 |
| 4°C | 50 | 0.30% | ~33.3 |
| Room Temp. | 20 | 1.2% | 8.3[8][14][15] |
| Room Temp. | 50 | 2.1% | 4.8[8][14][15] |
| 37°C | 20 | 5.4% | ~1.8 |
| 37°C | 50 | 8.1% | ~1.2 |
Data derived from studies on succinylcholine chloride solutions.[8][15][16] The enzymatic degradation in blood would be significantly faster without inhibitors.
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
This protocol is essential for preventing the in vitro degradation of this compound.
-
Materials:
-
Blood collection tubes containing a cholinesterase inhibitor (e.g., paraoxon).
-
Ice bath.
-
Centrifuge capable of refrigeration.
-
Cryovials for plasma storage.
-
-
Procedure:
-
Collect whole blood directly into the pre-prepared tubes containing the inhibitor.[3][4]
-
Immediately after collection, gently invert the tube several times to ensure proper mixing of the blood and the inhibitor.
-
Place the tube in an ice bath immediately.
-
Transport the sample to the laboratory on ice as quickly as possible.
-
Centrifuge the sample at a low temperature (e.g., 4°C) to separate the plasma.
-
Transfer the resulting plasma into labeled cryovials.
-
Store the plasma samples at -20°C or below until analysis.
-
Protocol 2: Analysis by Isotope Dilution HPLC-MS/MS
This is a common, high-sensitivity method for the quantification of this compound.[3][12]
-
Sample Preparation (Solid-Phase Extraction):
-
Chromatographic Separation (HPLC):
-
Inject the extracted sample onto an HPLC system equipped with a suitable column (e.g., a C18 column).
-
Use a gradient elution program with a mobile phase designed for polar compounds to achieve separation of this compound from other matrix components.[12]
-
-
Detection (Tandem Mass Spectrometry):
-
Analyze the eluent from the HPLC using a tandem mass spectrometer (MS/MS) in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both this compound and its isotopic internal standard for accurate quantification.[12]
-
Recommended Sample Handling Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic properties of this compound in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs.texas.gov [dshs.texas.gov]
- 7. neoteryx.com [neoteryx.com]
- 8. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of succinyldicholine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Transport and storage of samples - Clinical Biochemistry - Oxford University Hospitals [ouh.nhs.uk]
- 12. This compound analytics as an example for selectivity problems in high-performance liquid chromatography/tandem mass spectrometry, and resulting implications for analytical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy | Semantic Scholar [semanticscholar.org]
- 15. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing enzymatic degradation of succinylmonocholine in vitro
Technical Support Center: Succinylmonocholine Analysis
Welcome to the technical support center for in vitro studies involving this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you prevent the enzymatic degradation of this compound in your samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the degradation of this compound in vitro?
A1: The primary enzyme responsible for the hydrolysis of this compound is Butyrylcholinesterase (BChE), also known as pseudocholinesterase or plasma cholinesterase.[1][2][3] This enzyme is abundant in plasma and is responsible for the rapid breakdown of succinylcholine into this compound, and then more slowly, the breakdown of this compound into succinic acid and choline.[2][4]
Q2: Why is it critical to prevent the degradation of this compound in my samples?
A2: Preventing degradation is crucial for accurate quantification. If you are measuring this compound as a metabolite of succinylcholine, ongoing enzymatic activity in the sample after collection will lead to artificially inflated levels of this compound and decreased levels of the parent drug, succinylcholine. This leads to inaccurate pharmacokinetic and pharmacodynamic assessments.[2]
Q3: What are the most effective inhibitors for Butyrylcholinesterase (BChE) in plasma samples?
A3: A variety of cholinesterase inhibitors can be used. For research purposes, broad-spectrum inhibitors like physostigmine or more specific BChE inhibitors are effective.[5] Organophosphates are also highly effective but require special handling due to their toxicity. The choice of inhibitor often depends on the specifics of the downstream analytical method.
Q4: Besides enzymatic degradation, what other factors affect this compound stability?
A4: this compound stability is also dependent on pH and temperature. It is most stable at a slightly acidic pH, typically between 4.0 and 5.0.[6] Degradation increases significantly at higher temperatures and more alkaline pH.[7][8] For optimal stability, samples should be kept on ice immediately after collection and stored at -80°C if not analyzed promptly.
Troubleshooting Guide
Problem 1: I added a BChE inhibitor, but my this compound concentration is still changing over time.
| Possible Cause | Recommended Solution |
| Insufficient Inhibitor Concentration | The concentration of the inhibitor may be too low to fully inactivate the high levels of BChE activity in the sample (e.g., plasma). Increase the concentration of the inhibitor. Refer to Table 1 for typical IC50 values. |
| Inhibitor Instability/Degradation | The inhibitor itself may be unstable in the sample matrix or may have degraded during storage. Prepare fresh inhibitor solutions from a reliable stock just before use. |
| Incorrect Sample pH | The sample pH may not be optimal for inhibitor efficacy or substrate stability. Ensure the final pH of the sample is controlled, ideally within a range of 4.0-5.0 for stability, though enzyme inhibition is often performed at physiological pH (7.4) before acidification for storage.[6] |
| Sub-optimal Temperature | High ambient temperatures can accelerate degradation even in the presence of inhibitors. Process samples on ice at all times and freeze them at -80°C as quickly as possible.[7][9] |
Problem 2: My results are not reproducible between experiments.
| Possible Cause | Recommended Solution |
| Variable Time to Inhibition | The time between sample collection and the addition of the inhibitor is not consistent. Standardize this time to be as short as possible for all samples. |
| Inconsistent Mixing | The inhibitor is not being mixed thoroughly with the sample, leading to localized areas of active enzyme. Immediately after adding the inhibitor, vortex the sample gently for 5-10 seconds. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing samples can affect both the analyte and enzyme activity, potentially leading to inconsistent results.[9] Prepare single-use aliquots of your samples to avoid freeze-thaw cycles. |
Data & Reference Tables
Table 1: Inhibitory Potency (IC50) of Common Cholinesterase Inhibitors
This table provides reference IC50 values to guide inhibitor concentration selection. Note: These are approximate values and can vary based on experimental conditions.
| Inhibitor | Target Enzyme | Typical IC50 Range | Reference |
| Physostigmine | BChE & AChE | 30-40 nM | [5] |
| Ethopropazine | BChE selective | 1.5-2.0 µM | [5] |
| Donepezil | AChE > BChE | 10-20 µM (for BChE) | [10] |
| Rotigotine | BChE | 12-13 µM | [10] |
Table 2: Effect of Temperature and pH on Succinylcholine Stability
While data is for the parent compound, this compound follows similar stability principles. Lower temperature and acidic pH significantly reduce the rate of non-enzymatic hydrolysis.
| Condition | Monthly Degradation Rate (Approx.) | Reference |
| 4°C, pH 3.1-3.5 | 0.2% - 0.3% | [7] |
| Room Temp (~25°C), pH 3.1-3.5 | 1.2% - 2.1% | [7] |
| 37°C, pH 3.1-3.5 | 5.4% - 8.1% | [7] |
Experimental Protocols & Visualizations
Protocol 1: Collection and Stabilization of Plasma Samples
This protocol outlines the standard procedure for collecting blood samples and inhibiting BChE to ensure the stability of this compound for subsequent analysis.
-
Pre-label Tubes : Pre-label 1.5 mL microcentrifuge tubes. If not using pre-coated anticoagulant tubes, add your desired anticoagulant (e.g., EDTA).
-
Prepare Inhibitor : Prepare a stock solution of your chosen BChE inhibitor (e.g., 10 mM physostigmine in DMSO). Keep on ice.
-
Blood Collection : Collect whole blood into a tube containing an appropriate anticoagulant (e.g., EDTA).[9]
-
Inhibition Step : Immediately after collection, add the BChE inhibitor to the whole blood. For physostigmine, a final concentration of 10-50 µM is often effective. Mix gently by inverting the tube 8-10 times.[2]
-
Centrifugation : Place the tube on ice and centrifuge at 1500-2000 x g for 10 minutes at 4°C to separate the plasma.[9]
-
Plasma Collection : Carefully collect the supernatant (plasma) using a pipette without disturbing the buffy coat or red blood cells.
-
Storage : Transfer the plasma to the pre-labeled microcentrifuge tube. Immediately flash-freeze the sample in liquid nitrogen or a dry ice/ethanol bath and store at -80°C until analysis.
Diagrams
References
- 1. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. mdpi.com [mdpi.com]
Matrix effects in mass spectrometric analysis of succinylmonocholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of succinylmonocholine (SMC), the primary metabolite of succinylcholine (SUX).
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound challenging?
A1: The analysis of this compound is inherently complex due to several factors. Succinylcholine rapidly breaks down in vivo to SMC, and then further into the endogenous substances succinic acid and choline, making the detection window for both SUX and SMC limited.[1][2] SMC itself is a quaternary ammonium compound, which can pose analytical challenges. Additionally, significant matrix effects are often encountered in biological samples like serum and urine, which can interfere with accurate quantification.[3]
Q2: What is a matrix effect in the context of this compound analysis?
A2: A matrix effect is the alteration of ionization efficiency for the target analyte, this compound, by co-eluting compounds from the sample matrix (e.g., salts, lipids, and other metabolites from serum or urine). This can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification. These effects are a significant concern in LC-MS/MS analysis and can compromise the accuracy, reproducibility, and sensitivity of the assay.[4]
Q3: How can I mitigate matrix effects in my this compound analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Solid-phase extraction (SPE) with an ion-pairing reagent like heptafluorobutyric acid (HFBA) is a common and effective method to clean up samples and remove interfering components.[3][5]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to chromatographically separate this compound from co-eluting matrix components is crucial.
-
Use of Stable Isotope-Labeled Internal Standards: The most recognized technique for correcting matrix effects is the use of a stable isotope-labeled internal standard, such as this compound-d3 (SMC-d3).[1][3][4] This is because the internal standard co-elutes with the analyte and is affected by matrix effects in the same way, allowing for accurate correction during data analysis.
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[4]
Q4: What are the recommended storage conditions for samples containing succinylcholine and this compound?
A4: Succinylcholine is highly susceptible to hydrolysis. Therefore, proper sample handling and storage are critical. For blood samples, it is recommended to use tubes containing an organophosphate stabilizer like paraoxon to inhibit enzymatic degradation.[6][7] Samples should be stored at low temperatures (e.g., 4°C or frozen) to minimize degradation.[8][9] It has been noted that both succinylcholine and this compound can adsorb to glassware, so using plasticware for sample collection and storage is advisable.[2][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | - Suboptimal chromatographic conditions.- Interaction of the quaternary amine of SMC with active sites on the column. | - Adjust the mobile phase pH and organic content.- Use a column specifically designed for polar compounds, such as a Synergi Hydro RP C18 column.[3][11]- Add an ion-pairing reagent to the mobile phase. |
| Low Signal Intensity or Sensitivity | - Significant ion suppression due to matrix effects.- Inefficient extraction and recovery of SMC.- Suboptimal mass spectrometer settings. | - Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[3]- Use a stable isotope-labeled internal standard (e.g., SMC-d3) to compensate for matrix effects.[1]- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).[11] |
| High Signal Variability between Replicates | - Inconsistent sample preparation.- Carryover from previous injections. | - Ensure consistent and precise execution of the sample preparation protocol.- Introduce a robust wash step in the autosampler sequence with a strong solvent to clean the injection needle and port between samples. |
| Interfering Peaks at or near the Retention Time of SMC | - Co-eluting endogenous matrix components.- Contaminants from sample collection tubes or solvents. | - Improve chromatographic resolution by adjusting the gradient profile or changing the column.- Monitor multiple MRM transitions for SMC to ensure specificity. The presence of an interfering peak may affect the primary transition but not the secondary ones.[2]- Use high-purity, LC-MS grade solvents and reagents. |
| No Detectable Peak for SMC | - Analyte degradation due to improper sample handling or storage.- Very low concentration of SMC in the sample. | - Review sample collection and storage procedures to ensure stability. Use of stabilizers like paraoxon in blood samples is recommended.[6]- Increase the sample volume injected or concentrate the sample extract.- Verify the mass spectrometer is functioning correctly by injecting a known standard. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) with Ion-Pairing Reagent
This protocol is based on a validated method for the simultaneous determination of succinylcholine and this compound in serum and urine.[3][5]
-
Sample Acidification: Acidify the serum or urine sample.
-
Internal Standard Spiking: Add the deuterated internal standards, SUX-d18 and SMC-d3, to the sample.[1][3]
-
Ion-Pairing Reagent Addition: Add heptafluorobutyric acid (HFBA) as an ion-pairing reagent.[3][5]
-
SPE Cartridge Conditioning: Condition a Strata-X polymeric reversed-phase SPE cartridge.[3]
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove unretained interfering compounds.
-
Elution: Elute the analytes from the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are based on a published validated method.[3][11]
-
HPLC System: Agilent 1100 HPLC system or equivalent.[11]
-
Column: Phenomenex Synergi Hydro RP C18 column (4 µm, 150 x 2 mm).[3][11]
-
Mobile Phase A: 5 mM ammonium formate in water/acetonitrile (90:10, v/v), pH 3.5.[11]
-
Mobile Phase B: 5 mM ammonium formate in water/acetonitrile (10:90, v/v), pH 3.5.[11]
-
Flow Rate: 200 µL/min.[11]
-
Gradient Elution: A gradient elution is performed over approximately 13 minutes.[3][11]
-
Mass Spectrometer: Applied Biosystems API 2000 triple-quadrupole MS or equivalent.[11]
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.[11]
-
Ionization Source Temperature: 350°C.[11]
-
Ion Spray Voltage: 5000V.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
| Parameter | Matrix | Succinylcholine (SUX) | This compound (SMC) | Reference |
| Limit of Detection (LOD) | Serum | 1.9 ng/mL | 2.5 ng/mL | [3] |
| Urine | 1.4 ng/mL | 1.5 ng/mL | [3] | |
| Limit of Quantitation (LOQ) | Serum | 6.0 ng/mL | 8.6 ng/mL | [3] |
| Urine | 4.0 ng/mL | 4.9 ng/mL | [3] | |
| Extraction Recovery | Serum & Urine | 88.1 - 103.9% | 88.1 - 103.9% | [3] |
| Intra-day Precision | Serum & Urine | < 15% (at lowest conc.)< 10% (at elevated conc.) | < 15% (at lowest conc.)< 10% (at elevated conc.) | [3] |
| Inter-day Precision | Serum & Urine | < 15% (at lowest conc.)< 10% (at elevated conc.) | < 15% (at lowest conc.)< 10% (at elevated conc.) | [3] |
| Accuracy | Serum & Urine | < 10% | < 10% | [3] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Mechanism of matrix effects in mass spectrometry.
References
- 1. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Overcoming interference in succinylmonocholine assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with succinylmonocholine (SMC) assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Question: Why am I observing a peak at the same retention time and mass transition as this compound in my blank matrix samples?
Answer: This is a known issue caused by a co-eluting interference present in biological matrices like serum and urine.[1][2] This interfering substance shares the main multiple reaction monitoring (MRM) transition of SMC, which can lead to false-positive results and inaccurate quantification.
Troubleshooting Steps:
-
Monitor Multiple Ion Transitions: The most reliable way to distinguish between SMC and the interference is to monitor at least two or three characteristic ion transitions for SMC. The interfering substance has been shown to be absent in the second and third most intense ion transitions of SMC.[1][2]
-
Alkaline Treatment of Samples: The interference can be eliminated by exposing the serum or urine samples to alkaline conditions.[1] This can be incorporated as a sample pre-treatment step.
-
Chromatographic Separation: While complete separation is challenging due to shared physicochemical properties, optimizing your HPLC gradient and column chemistry may help to resolve the two peaks.
Question: My this compound signal is highly variable between samples, and the recovery is low. What could be the cause?
Answer: High variability and low recovery are often due to matrix effects and pre-analytical degradation of the analyte.[3][4]
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize a robust SPE protocol. A common approach involves using a polymeric reversed-phase cartridge with an ion-pairing reagent like heptafluorobutyric acid (HFBA) for acidified samples.[3][4]
-
Protein Precipitation and Dilution: For plasma or serum, protein precipitation with methanol followed by a significant dilution of the supernatant can effectively reduce matrix effects.[5]
-
-
Inhibit Cholinesterase Activity: Succinylcholine (SUX) is rapidly metabolized to SMC by butyrylcholinesterase (BChE).[6] To prevent in-vitro degradation after sample collection, blood samples should be collected in tubes containing a cholinesterase inhibitor, such as paraoxon.[7]
-
Use Isotope-Labeled Internal Standards: For the most accurate quantification, employ an isotope dilution method with deuterated internal standards for both succinylcholine (e.g., SUX-d18) and this compound (e.g., SMC-d3).[4][8] This will compensate for variability in extraction recovery and matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of interference in this compound assays?
A1: The primary source of interference is an endogenous compound found in biological matrices (serum, urine) that co-elutes with this compound and shares its primary mass transition in LC-MS/MS analysis.[1][2] This can lead to erroneously high readings or false positives.
Q2: How can I prevent the degradation of succinylcholine and this compound in my samples?
A2: Due to the rapid enzymatic hydrolysis of succinylcholine by plasma cholinesterases, it is crucial to inhibit this activity immediately upon sample collection.[6][7] For blood samples, collection into tubes containing an organophosphate stabilizer like paraoxon is recommended.[7] While paraoxon does not enhance stability in urine, stabilization of urine samples is still advised.[7]
Q3: Which is a better analyte for detecting succinylcholine exposure: succinylcholine or this compound?
A3: this compound (SMC) is generally considered the more reliable target analyte. Succinylcholine (SUX) has an extremely short half-life in the body, often becoming undetectable within minutes of administration.[7] SMC has a longer detection window, remaining detectable in blood for at least 6 hours and in urine for a similar period, making it a more robust marker for forensic and clinical analysis.[7]
Q4: What are the key parameters for a reliable LC-MS/MS method for this compound?
A4: A robust method typically includes:
-
Sample Preparation: Solid-phase extraction with an ion-pairing reagent.[4]
-
Internal Standards: Use of deuterated isotope analogs for both SUX and SMC.[4][8]
-
Chromatography: A reversed-phase C18 column, such as a Phenomenex Synergi Hydro RP.[1][4]
-
Mobile Phase: A gradient elution using an ammonium formate buffer (pH ~3.5) and acetonitrile.[4]
-
Detection: Multiple reaction monitoring (MRM) mode, tracking at least two ion transitions for each analyte to ensure specificity.[1]
Q5: Can drugs administered during anesthesia interfere with the assay?
A5: While some studies suggest that drugs commonly administered during anesthesia do not interfere with certain HPLC methods with fluorometric detection[5], it is crucial to validate the specificity of any LC-MS/MS method. The high selectivity of tandem mass spectrometry, especially when monitoring multiple transitions, minimizes the risk of interference from co-administered drugs. However, it is always good practice to consider potential interferences from drug metabolites.[2]
Data Presentation
Table 1: Common Issues and Solutions in this compound Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| False positive signal in blank matrix | Co-eluting endogenous interference.[1][2] | Monitor at least two MRM transitions for SMC; implement alkaline pre-treatment of the sample.[1] |
| Low and inconsistent analyte recovery | Significant matrix effects; inefficient extraction.[3][4] | Optimize solid-phase extraction protocol; use an ion-pairing reagent; consider protein precipitation followed by dilution.[4][5] |
| Analyte degradation post-collection | Enzymatic hydrolysis by cholinesterases.[6][7] | Collect blood in tubes containing a cholinesterase inhibitor (e.g., paraoxon).[7] |
| Inaccurate quantification | Matrix effects; lack of appropriate internal standard.[4] | Employ an isotope dilution method using deuterated SUX and SMC internal standards.[4][8] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Serum and Urine
This protocol is adapted from validated HPLC-MS/MS methods.[4]
-
Sample Acidification: Acidify 1 mL of serum or urine with an appropriate acid (e.g., formic acid).
-
Internal Standard Spiking: Add deuterated internal standards (SUX-d18 and SMC-d3) to the acidified sample.
-
SPE Cartridge Conditioning: Condition a Strata-X polymeric reversed-phase SPE cartridge with methanol followed by equilibration with water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove unbound impurities.
-
Elution: Elute the analytes using a methanol solution containing an ion-pairing reagent such as heptafluorobutyric acid (HFBA).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Cholinesterase Activity Inhibition in Blood Samples
This protocol is based on recommendations for sample stabilization.[7]
-
Tube Preparation: Use blood collection tubes that have been pre-treated with an organophosphate cholinesterase inhibitor (e.g., paraoxonized tubes).
-
Blood Collection: Draw the blood sample directly into the prepared tube.
-
Mixing: Gently invert the tube several times to ensure thorough mixing of the blood with the inhibitor.
-
Processing: Centrifuge the sample to separate plasma or serum as per standard procedures.
-
Storage: Store the resulting plasma or serum frozen until analysis to ensure the stability of succinylcholine and this compound.
Visualizations
Caption: Workflow for overcoming interference in this compound assays.
References
- 1. This compound analytics as an example for selectivity problems in high-performance liquid chromatography/tandem mass spectrometry, and resulting implications for analytical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Succinylmonocholine Detection in Plasma
Welcome to the technical support center for the sensitive detection of succinylmonocholine (SMC) in plasma. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of SMC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in accurately quantifying this compound in plasma?
A1: The primary challenge is the inherent instability of its parent compound, succinylcholine (SUX), which rapidly hydrolyzes to SMC both in vivo and in vitro.[1] This rapid degradation necessitates immediate and effective sample stabilization to prevent falsely elevated SMC concentrations. Additionally, the quaternary ammonium structure of SMC can lead to poor retention on traditional reversed-phase columns and cause non-specific adsorption to laboratory plastics and glassware.[2]
Q2: Why is this compound the preferred analyte for detecting succinylcholine exposure?
A2: Succinylcholine has a very short half-life in the body, often becoming undetectable within minutes of administration.[1] Its primary metabolite, this compound, has a significantly longer detection window in plasma, potentially for 8 to 24 hours, making it a more reliable forensic marker for SUX exposure.[1][2]
Q3: What are the recommended sample handling and storage procedures for SMC analysis?
A3: To prevent the ex vivo hydrolysis of succinylcholine to this compound, it is crucial to stabilize blood samples immediately upon collection. This is often achieved by collecting blood in tubes containing an organophosphate cholinesterase inhibitor, such as paraoxon.[1] Acidification of the sample can also improve stability.[2][3] For storage, using polypropylene tubes is recommended to minimize non-specific adsorption of the analyte.[2]
Q4: What is a suitable internal standard for SMC quantification?
A4: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. Deuterated SMC, such as SMC-d3, is an appropriate choice for isotope dilution HPLC-MS/MS methods.[4] This helps to correct for matrix effects and variations in extraction recovery and instrument response.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No SMC Signal | Analyte Degradation: SMC can be susceptible to degradation if samples are not properly stabilized. | - Ensure immediate stabilization of plasma samples with a cholinesterase inhibitor (e.g., paraoxon).[1]- Store samples at appropriate temperatures (e.g., -80°C) until analysis. |
| Non-specific Adsorption: SMC can adsorb to glass surfaces and certain plastics. | - Use polypropylene tubes for sample collection, preparation, and storage.[2]- Consider silanization of any glassware that must be used. | |
| Inefficient Extraction: Poor recovery during sample preparation. | - Optimize the solid-phase extraction (SPE) procedure. The use of an ion-pairing reagent like heptafluorobutyric acid (HFBA) with a polymeric reversed-phase cartridge has been shown to be effective.[4]- Ensure complete elution from the SPE cartridge by testing different elution solvents and volumes. | |
| High Signal Variability/Poor Reproducibility | Matrix Effects: Co-eluting endogenous components from plasma can suppress or enhance the ionization of SMC. | - Employ a stable isotope-labeled internal standard (e.g., SMC-d3) to compensate for matrix effects.[4]- Optimize the chromatographic separation to resolve SMC from interfering matrix components.- Evaluate different sample cleanup techniques (e.g., different SPE sorbents). |
| Inconsistent Sample Preparation: Variations in the execution of the sample preparation protocol. | - Ensure precise and consistent pipetting and timing throughout the sample preparation process.- Use automated liquid handlers for higher throughput and improved precision. | |
| Peak Tailing or Poor Peak Shape | Secondary Interactions: The quaternary amine of SMC can interact with residual silanols on the HPLC column. | - Use a column specifically designed for the analysis of basic compounds.- Add a small amount of an acidic modifier (e.g., formic acid) to the mobile phase to improve peak shape.[2] |
| Column Overload: Injecting too much analyte onto the column. | - Reduce the injection volume or dilute the sample. | |
| Interference Peaks | Endogenous Matrix Components: Plasma contains numerous compounds that can have similar mass-to-charge ratios as SMC. | - Utilize high-resolution mass spectrometry for better mass accuracy and specificity.- Monitor multiple MRM transitions for SMC to confirm its identity. The presence of a co-eluting interference with the main MRM transition of SMC has been reported.[3] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound in plasma/serum from various studies.
| Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| HPLC-ESI-MS/MS | Serum | 2.5 | 8.6 | [4] |
| UPLC/ESI-MS/MS | Animal-derived foods | 0.2 µg/kg* | - | [2] |
*Note: Data from animal-derived foods is included for comparative purposes, as plasma-specific LOD/LOQ was not explicitly stated in this study.
Experimental Protocols
Detailed Methodology for SMC Detection by HPLC-MS/MS
This protocol is a synthesized example based on common practices reported in the literature.[2][4]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Acidify plasma samples with an appropriate acid (e.g., phosphoric acid).[2] Add the internal standard (e.g., SMC-d3).
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) sequentially with methanol and equilibration buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute SMC and the internal standard from the cartridge using an appropriate elution solvent, which may contain an ion-pairing reagent like heptafluorobutyric acid (HFBA).[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 column suitable for polar compounds (e.g., Phenomenex Synergi Hydro RP).[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile).[4]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for SMC and its internal standard.
Visualizations
Caption: Workflow for this compound Analysis.
References
- 1. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Liquid Chromatography for Succinylmonocholine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of liquid chromatography for the separation and quantification of succinylmonocholine.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using liquid chromatography.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Silanol Interactions: Active silanol groups on the stationary phase can interact with the basic this compound molecule. | - Use a base-deactivated column (e.g., C18 with end-capping). - Add a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%). - Operate at a lower pH to protonate the analyte and minimize interactions. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or dilute the sample. | |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. | - Adjust the mobile phase pH. A pH around 3.5 has been shown to be effective with ammonium formate buffer.[1] | |
| Low Sensitivity/Poor Signal | Suboptimal Ionization in MS Detection: Inefficient ionization of the quaternary amine in this compound. | - For ESI-MS, ensure the mobile phase is conducive to good ionization (e.g., using volatile buffers like ammonium formate or acetate and an optimal pH). - Optimize MS parameters (e.g., spray voltage, gas flows, temperature). |
| Matrix Effects: Co-eluting compounds from the sample matrix (e.g., serum, urine) can suppress or enhance the analyte signal.[2][3] | - Improve sample cleanup using Solid Phase Extraction (SPE). Ion-pairing agents like heptafluorobutyric acid (HFBA) can be used during SPE to improve retention of the polar analyte.[1][4] - Use a matrix-matched calibration curve or stable isotope-labeled internal standards for quantification.[2][5] | |
| Analyte Degradation: this compound can be susceptible to hydrolysis. | - Keep samples cool (e.g., 4°C in the autosampler).[6] - Prepare fresh standards and samples. | |
| Inaccurate Quantification | Co-eluting Interferences: Biological matrices can contain endogenous compounds that interfere with the this compound peak, especially in MS/MS analysis.[2] | - Monitor multiple MRM transitions for the analyte to ensure specificity. The absence of secondary transitions can indicate an interference.[2] - Improve chromatographic separation by optimizing the gradient, mobile phase composition, or trying a different column chemistry (e.g., HILIC).[7] |
| Lack of a Suitable Internal Standard: Due to the polar nature and potential for matrix effects, an appropriate internal standard is crucial. | - Utilize a stable isotope-labeled internal standard (e.g., this compound-d3) for the most accurate quantification.[5] | |
| Irreproducible Retention Times | Column Equilibration: Insufficient equilibration time between injections, especially with gradient methods. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Instability: Changes in mobile phase composition over time. | - Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography column for this compound separation?
A1: Several column types have been successfully used for the analysis of this compound. The choice depends on the specific application and detection method.
-
Reversed-Phase (RP) C18 Columns: These are widely used, often with ion-pairing agents or acidic mobile phases to improve retention and peak shape.[2][4] A Synergi Hydro RP C18 column has been reported for this purpose.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds like this compound. It can provide high resolution between this compound and its parent compound, succinylcholine.[7]
-
Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics, such as Newcrom AH, can offer unique selectivity for polar, charged analytes.[8]
Q2: What are the typical mobile phase compositions for this compound analysis?
A2: Mobile phases for this compound analysis typically consist of an organic modifier (acetonitrile or methanol) and an aqueous component containing a buffer or acid to control pH and improve peak shape.
-
For LC-MS/MS: Volatile buffers are preferred. A common mobile phase is a gradient of acetonitrile and an aqueous solution of ammonium formate (e.g., 5 mM) with formic acid to adjust the pH to around 3.5.[1][4]
-
For UV Detection: Non-volatile buffers and acids can be used. For example, a mixture of acetonitrile and water with phosphoric acid has been reported.[9] Another mobile phase uses a buffer solution containing 1-pentanesulfonic acid, sodium chloride, and sulfuric acid mixed with acetonitrile.[6]
Q3: How can I effectively extract this compound from biological matrices like serum or urine?
A3: Solid-Phase Extraction (SPE) is a common and effective method for cleaning up and concentrating this compound from biological samples.[4]
-
SPE with Ion-Pairing: Due to the polar nature of this compound, an ion-pairing agent like heptafluorobutyric acid (HFBA) is often added to the sample before loading it onto a polymeric reversed-phase SPE cartridge (e.g., Strata-X).[4] This enhances the retention of the analyte on the sorbent.
-
Elution: The analyte is then typically eluted with a solvent mixture containing an organic component like methanol or acetonitrile.
Q4: What are the key considerations for developing an LC-MS/MS method for this compound?
A4: When developing an LC-MS/MS method, several factors are critical for success:
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[2][5]
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound to ensure accurate identification and to distinguish it from potential co-eluting interferences.[2]
-
Sample Preparation: Thorough sample cleanup is essential to minimize matrix effects, which can significantly impact the accuracy and precision of the assay.[2][3]
-
Chromatography: Achieve good chromatographic separation to resolve this compound from isomers and other interfering compounds.
Experimental Protocols
Example Protocol 1: LC-MS/MS Analysis of this compound in Serum
This protocol is a summarized example based on published methods.[4]
1. Sample Preparation (Solid-Phase Extraction):
- To 1 mL of serum, add an internal standard (e.g., this compound-d3).
- Acidify the sample with an appropriate acid.
- Add an ion-pairing reagent such as heptafluorobutyric acid (HFBA).
- Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with methanol and then water.
- Load the prepared sample onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the this compound with methanol or an acetonitrile/water mixture.
- Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm)[4] |
| Mobile Phase A | 5 mM Ammonium formate in water, pH 3.5[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | A suitable gradient to separate the analyte from interferences. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Example Protocol 2: HILIC Method for Succinylcholine and this compound
This protocol is a summarized example based on a published HILIC method.[7]
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with the HILIC mobile phase (high organic content).
2. HILIC Conditions:
| Parameter | Condition |
| Column | COSMOSIL HILIC (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Isocratic: 30% 0.05 M Phosphate buffer (pH 4.0) in Acetonitrile[7] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection | UV at 214 nm[7] |
Visualizations
Caption: Workflow for this compound Analysis by LC-MS/MS.
Caption: Troubleshooting Logic for Peak Tailing Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound analytics as an example for selectivity problems in high-performance liquid chromatography/tandem mass spectrometry, and resulting implications for analytical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinylcholine Chloride [drugfuture.com]
- 7. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 9. Separation of Succinylcholine chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ion-Pairing Agents for Succinylmonocholine Solid-Phase Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ion-pairing agents for the solid-phase extraction (SPE) of succinylmonocholine.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an ion-pairing agent in the solid-phase extraction of this compound?
Ion-pairing agents are employed to enhance the retention of polar, ionizable compounds like this compound on reversed-phase SPE sorbents. This compound is a quaternary ammonium compound, making it highly polar and poorly retained on traditional C18 or other hydrophobic stationary phases. The ion-pairing reagent, typically a hydrophobic molecule with an opposite charge, forms a neutral complex with the charged analyte. This increased hydrophobicity allows for stronger retention on the reversed-phase sorbent, facilitating the separation from other matrix components.
Q2: Which ion-pairing agent is most commonly used for this compound SPE?
Heptafluorobutyric acid (HFBA) is a frequently cited ion-pairing reagent for the successful solid-phase extraction of this compound and its parent compound, succinylcholine.[1][2][3] It is effective in forming a strong ion pair, leading to good retention and recovery.
Q3: Can other ion-pairing agents be used?
While HFBA is well-documented, other ion-pairing reagents such as triethylamine (TEA) and dibutylamine (DBA) have been used in reversed-phase chromatography for other compounds.[1] However, for this compound, HFBA is the most validated choice in the scientific literature. The selection of an ion-pairing agent can significantly impact retention, resolution, and mass spectrometry data.[4]
Troubleshooting Guide
Problem 1: Low Recovery of this compound
Possible Causes & Solutions
| Cause | Suggested Solution |
| Improper SPE Cartridge Conditioning | Ensure the sorbent bed is fully wetted. Condition the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile) followed by an equilibration step with an aqueous solution similar in composition to your sample.[5][6] |
| Sample pH Not Optimized | The pH of the sample should be adjusted to ensure the analyte is in its charged form to effectively pair with the ion-pairing reagent. Acidification of samples is a common practice.[2] |
| Inappropriate Elution Solvent | The elution solvent may not be strong enough to disrupt the ion-pairing and elute the analyte. Increase the organic strength of the elution solvent or consider adding a modifier to disrupt the ion-pair interaction.[7][8] |
| Sample Overload | Exceeding the capacity of the SPE cartridge can lead to breakthrough and low recovery. Consider reducing the sample volume or using a cartridge with a larger sorbent mass.[5] |
| Analyte Instability | Succinylcholine and this compound are susceptible to enzymatic degradation.[9] Consider the use of stabilizers like paraoxon or perchloric acid in your sample collection and preparation steps.[9] |
Problem 2: High Matrix Effects in LC-MS/MS Analysis
Possible Causes & Solutions
| Cause | Suggested Solution |
| Insufficient Washing of the SPE Cartridge | The wash step is critical for removing interfering matrix components. Optimize the wash solvent to be strong enough to remove interferences without eluting the this compound-HFBA complex.[10] |
| Co-elution of Interfering Compounds | A matrix peak has been reported to interfere with the detection of this compound.[1][11] It may be necessary to adjust the chromatographic conditions to separate the analyte from the interference.[11] |
| Suboptimal Ion-Pairing Conditions | The concentration of the ion-pairing reagent can influence selectivity. Optimization of the HFBA concentration may help in reducing the co-extraction of matrix components. |
Problem 3: Poor Reproducibility
Possible Causes & Solutions
| Cause | Suggested Solution |
| Inconsistent Flow Rate | Maintain a consistent and slow flow rate during sample loading and elution to ensure uniform interaction with the sorbent.[12] |
| Drying of the Sorbent Bed | Do not allow the sorbent bed to dry out between conditioning, equilibration, and sample loading, as this can lead to inconsistent results.[7] |
| Variability in Sample Pre-treatment | Ensure consistent sample pre-treatment, including pH adjustment and the addition of any stabilizers, across all samples.[13] |
Quantitative Data Summary
The following table summarizes recovery data for this compound (SMC) and succinylcholine (SUX) using an ion-pairing SPE method with HFBA.
| Analyte | Matrix | Recovery Rate | Citation |
| Succinylcholine (SUX) | Serum | 88.1% - 103.9% | [2] |
| This compound (SMC) | Serum | 88.1% - 103.9% | [2] |
| Succinylcholine (SUX) | Urine | 88.1% - 103.9% | [2] |
| This compound (SMC) | Urine | 88.1% - 103.9% | [2] |
| Succinylcholine (SUX) | Urine (low concentration) | 94.1% | [1][9] |
Note: While extraction recovery was excellent, it is important to be aware that significant matrix effects were observed in the analysis.[2]
Experimental Protocol: Ion-Pairing SPE of this compound
This protocol is adapted from a validated method for the simultaneous determination of succinylcholine and this compound in serum and urine.[2]
Materials:
-
SPE Cartridge: Strata-X polymeric reversed-phase cartridges
-
Ion-Pairing Reagent: Heptafluorobutyric acid (HFBA)
-
Reagents: Methanol, Acetonitrile, Ammonium formate, Formic acid, Deionized water
-
Internal Standards: Deuterated succinylcholine and this compound
Procedure:
-
Sample Pre-treatment:
-
Acidify the serum or urine samples.
-
Add deuterated internal standards for isotope dilution quantification.
-
-
SPE Cartridge Conditioning:
-
Wash the Strata-X cartridge with 1-2 column volumes of methanol.
-
Equilibrate the cartridge with 1-2 column volumes of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interfering compounds. The specific wash solvent should be optimized but could consist of a low percentage of organic solvent in an aqueous solution containing the ion-pairing agent.
-
-
Elution:
-
Elute the this compound and succinylcholine from the cartridge using an appropriate volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Perform chromatographic separation using a C18 column with a gradient of ammonium formate buffer (pH 3.5) and acetonitrile.[2]
-
Experimental Workflow
Caption: Workflow for this compound solid-phase extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. welch-us.com [welch-us.com]
- 8. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. This compound analytics as an example for selectivity problems in high-performance liquid chromatography/tandem mass spectrometry, and resulting implications for analytical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. specartridge.com [specartridge.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Cross-reactivity issues in immunoassays for succinylmonocholine
Technical Support Center: Succinylmonocholine Immunoassays
This guide provides troubleshooting assistance and answers to frequently asked questions regarding cross-reactivity in immunoassays for this compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound detection?
A: Immunoassay cross-reactivity occurs when the antibodies in an assay kit bind to molecules that are structurally similar to the target analyte, in this case, this compound.[1][2] This is a significant issue because it can lead to inaccurate quantification, often presenting as falsely elevated concentrations of this compound.[1][3] this compound is the primary metabolite of the neuromuscular blocking agent succinylcholine.[4][5] Due to their structural similarities, antibodies developed for this compound may also recognize the parent drug, succinylcholine, or other related endogenous molecules like choline.[4][6]
Q2: My this compound levels are unexpectedly high. Could cross-reactivity be the cause?
A: Yes, unexpectedly high readings are a primary indicator of potential cross-reactivity. If the sample contains high concentrations of the parent drug, succinylcholine, or other structurally related compounds, the assay's antibodies may bind to these molecules, contributing to the signal and leading to an overestimation of the actual this compound concentration.[2][3] It is also crucial to rule out other common ELISA issues, such as insufficient washing, incorrect buffer concentrations, or improper incubation times, which can also lead to high background signals.[7]
Q3: What specific molecules are known to cross-react with this compound immunoassays?
A: The most significant cross-reactant is the parent drug, succinylcholine , due to its direct metabolic relationship and structural similarity.[4] Succinylcholine is composed of two linked acetylcholine molecules, and it is hydrolyzed in the plasma into this compound and choline.[4][5][8] Therefore, both succinylcholine and, to a lesser extent, choline are potential cross-reactants.[6] Furthermore, other compounds containing quaternary or tertiary ammonium ions, which are key structural features recognized by the antibodies, may also exhibit cross-reactivity.[6]
Below is a table summarizing potential cross-reactants for a this compound immunoassay. Note: Specific cross-reactivity percentages are highly dependent on the specific antibody clone and assay design and should be determined empirically for each kit.
| Compound | Relationship to Analyte | Potential for Cross-Reactivity |
| Succinylcholine | Parent Drug | High |
| Choline | Metabolite Byproduct | Moderate to Low |
| Acetylcholine | Structurally similar endogenous molecule | Low |
| Other Quaternary Ammonium Compounds | Share key chemical structures | Variable |
Q4: How can I experimentally verify that cross-reactivity is occurring in my assay?
A: The most direct method is to perform a spike-and-recovery and cross-reactivity test . This involves analyzing a blank matrix (e.g., drug-free serum or plasma) spiked with a known high concentration of the suspected cross-reacting substance (e.g., succinylcholine) alone. If the assay produces a significant signal for this sample, it confirms cross-reactivity. This approach is a standard method for validating immunoassay specificity.[1][9]
A troubleshooting workflow for investigating suspected cross-reactivity is outlined in the diagram below.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openanesthesia.org [openanesthesia.org]
- 5. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for, and cross-reactivities of, IgE antibodies to the muscle relaxants gallamine, decamethonium and succinylcholine (suxamethonium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
Minimizing sample contamination during succinylmonocholine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with succinylmonocholine analysis. Our goal is to help you minimize sample contamination and ensure accurate, reproducible results.
Troubleshooting Guide: Common Issues in this compound Analysis
This guide addresses specific problems you may encounter during your experiments.
Issue 1: Inconsistent or non-reproducible this compound concentrations in replicate samples.
-
Possible Cause 1: Sample Degradation. Succinylcholine (SUX), the precursor to this compound (SMC), is highly unstable and rapidly hydrolyzes to SMC, which is then more slowly hydrolyzed to succinic acid and choline.[1][2][3][4][5][6] This degradation can occur both in vivo and in vitro.[7][8]
-
Solution:
-
Stabilization: For blood samples, use collection tubes containing a cholinesterase inhibitor, such as paraoxon, to prevent enzymatic degradation of SUX and SMC.[7][8]
-
Temperature Control: Keep samples cold. Store and transport samples at 2-8°C to minimize the rate of hydrolysis.[1][9] For long-term storage, consult specific protocol recommendations, which may include freezing.
-
pH Control: Maintain an acidic pH (around 3.5-4.5) as succinylcholine is most stable in this range.[1][2][9] Alkaline conditions significantly increase the rate of hydrolysis.[8]
-
-
-
Possible Cause 2: Adsorption to Container Surfaces. Both SUX and SMC can adsorb to glassware, with SUX showing more significant adsorption.[8][10][11] This can lead to a loss of analyte and artificially low concentrations.
Issue 2: High background noise or interfering peaks in chromatograms.
-
Possible Cause 1: Matrix Effects. Biological matrices like serum and urine are complex and can contain endogenous substances that interfere with the analysis.[12][13] Matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification.[13]
-
Solution:
-
Effective Sample Preparation: Employ a robust sample extraction method, such as solid-phase extraction (SPE) with an ion-pairing reagent like heptafluorobutyric acid (HFBA), to clean up the sample and remove interfering components.[7][8][11][13]
-
Use of Internal Standards: Incorporate stable isotope-labeled internal standards (e.g., SMC-d3) to compensate for matrix effects and variations in extraction recovery.[12][13][14]
-
-
-
Possible Cause 2: Co-elution of an Interfering Substance. An interfering compound with a similar mass-to-charge ratio and retention time as SMC can co-elute, leading to a false-positive signal for the main MRM transition.[10][12]
-
Solution:
-
Monitor Multiple MRM Transitions: In your HPLC-MS/MS method, monitor at least two characteristic ion transitions for SMC.[12] The ratio of these transitions should be consistent between your samples and standards. The absence of a secondary transition in a peak at the expected retention time indicates an interference.[12]
-
Chromatographic Optimization: Adjust your HPLC gradient, column chemistry, or mobile phase composition to achieve better separation of SMC from the interfering peak.[13][15]
-
-
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the best way to collect and store blood samples for this compound analysis?
A1: Proper sample collection and handling are critical for accurate results. Here are the key recommendations:
-
Anticoagulant and Stabilizer: Collect blood in tubes containing a cholinesterase inhibitor to prevent the enzymatic breakdown of succinylcholine and this compound.[7][8] The use of paraoxonized tubes has been shown to be effective.[7][8]
-
Tube Type: Use plastic (e.g., polypropylene) tubes instead of glass to prevent adsorption of the analytes to the container walls.[8][10][11]
-
Temperature: Immediately after collection, place the samples on ice and transport them to the lab for processing as soon as possible. For storage, maintain a temperature of 2-8°C.[1][9]
-
Phlebotomy Technique: Use standard best practices for phlebotomy to avoid hemolysis, which can affect sample quality.[16][17][18] This includes using an appropriate needle size (not smaller than 23 gauge), minimizing tourniquet time, and gentle inversion of tubes with additives.[16][17][19]
Q2: For how long is this compound stable in blood and urine samples?
A2: this compound (SMC) is significantly more stable than its parent compound, succinylcholine (SUX).
-
In blood , with proper stabilization (i.e., use of a cholinesterase inhibitor), SMC can be detected for at least 6 hours, and likely up to 8-24 hours post-administration.[7][8] In contrast, SUX is typically only detectable for up to 10 minutes post-injection.[7][8]
-
In urine , SMC is also the preferred analyte, with a detection window of at least 6 hours.[7][8]
Due to its longer detection window, SMC is considered the most reliable marker for determining succinylcholine exposure in forensic and clinical settings.[7][8]
Analytical Methodology
Q3: What are the key parameters for an HPLC-MS/MS method for this compound analysis?
A3: A validated isotope dilution HPLC-MS/MS method is the gold standard. Here are some typical parameters:
-
Sample Preparation: Solid-phase extraction (SPE) using a polymeric reversed-phase cartridge with an ion-pairing reagent is a common and effective method for extracting SMC from biological matrices.[11][13]
-
Chromatography: Reversed-phase chromatography is typically used. A common column is a C18, and the mobile phase often consists of a gradient of an ammonium formate buffer (pH ~3.5) and acetonitrile.[13][15]
-
Mass Spectrometry: Detection is achieved using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM).[11][13] It is crucial to monitor at least two MRM transitions for both the analyte and the internal standard to ensure specificity and rule out interferences.[12]
Experimental Protocol: Isotope Dilution HPLC-MS/MS for SMC in Serum
This is a generalized protocol based on published methods.[13]
-
Sample Preparation:
-
To 1 mL of serum, add the deuterated internal standard (SMC-d3).
-
Acidify the sample with an appropriate acid (e.g., formic acid).
-
Perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge.
-
Condition the cartridge with methanol and water.
-
Load the sample.
-
Wash the cartridge to remove impurities.
-
Elute the analyte and internal standard with an appropriate solvent mixture.
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Column: Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm) or equivalent.[13]
-
Mobile Phase A: 5 mM ammonium formate buffer, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic phase (acetonitrile).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization: ESI, positive mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for both SMC and SMC-d3.
-
Data Interpretation and Visualization
Q4: How can I be sure that the peak I'm identifying is this compound and not an interfering substance?
A4: This is a critical aspect of the analysis. Here's a logical workflow to ensure correct identification:
Caption: Workflow for confirming SMC identity.
Succinylcholine Degradation Pathway
The following diagram illustrates the breakdown of succinylcholine.
References
- 1. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openanesthesia.org [openanesthesia.org]
- 4. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
- 6. njanesthesiaservices.com [njanesthesiaservices.com]
- 7. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound analytics as an example for selectivity problems in high-performance liquid chromatography/tandem mass spectrometry, and resulting implications for analytical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tips for blood collection - Clinical Biochemistry - Oxford University Hospitals [ouh.nhs.uk]
- 17. medicine.uams.edu [medicine.uams.edu]
- 18. Best practice in phlebotomy and blood collection - WHO Best Practices for Injections and Related Procedures Toolkit - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. aafs.org [aafs.org]
Validation & Comparative
Validating succinylmonocholine as a definitive marker for succinylcholine use
A Comparative Guide for Researchers and Drug Development Professionals
The detection of succinylcholine, a short-acting neuromuscular blocking agent, presents a significant analytical challenge due to its rapid hydrolysis in the body. This guide provides a comprehensive comparison of succinylmonocholine (SMC) as a definitive biomarker for succinylcholine administration against other potential markers. It includes supporting experimental data, detailed methodologies, and visual representations of key processes to aid researchers in the validation and application of this crucial analytical tool.
Executive Summary
Succinylcholine is rapidly metabolized by plasma cholinesterases into this compound (SMC), and then further into the endogenous substances succinic acid and choline. Due to the extremely short half-life of succinylcholine, its direct detection is often unfeasible, especially in forensic contexts. This compound, with its significantly longer detection window, has emerged as the most reliable and definitive marker of succinylcholine exposure. This guide will objectively compare SMC to its parent compound and other metabolites, providing the necessary data and protocols for its confident implementation in research and clinical settings.
Comparison of Potential Biomarkers for Succinylcholine Use
The primary challenge in monitoring succinylcholine use lies in its rapid in-vivo degradation. The table below summarizes the key performance characteristics of succinylcholine and its metabolites as potential biomarkers.
| Biomarker | Detection Window (Blood) | Detection Window (Urine) | Endogenous Presence | Comments |
| Succinylcholine | Up to 10 minutes post-injection[1] | Minimum of 2 hours[1] | No | Extremely short half-life makes it an unreliable marker. |
| This compound (SMC) | At least 6-8 hours, potentially up to 24 hours[1][2] | Minimum of 6 hours, potentially up to 24 hours[1] | No (in fresh samples)[3][4] | Considered the most promising and reliable marker for forensic and clinical purposes[1][2]. |
| Choline | - | - | Yes | Endogenous nature makes it unsuitable as a definitive marker. Indirect measurement of increased levels after hydrolysis is complex[5]. |
| Succinic Acid | - | - | Yes | Endogenous nature makes it unsuitable as a definitive marker. |
Validating this compound as the Definitive Marker
The extended detection window of this compound compared to succinylcholine is the primary reason for its superiority as a biomarker. Studies have consistently shown that while the parent drug is often undetectable shortly after administration, SMC remains present in both blood and urine for a significantly longer period, making it the only realistic target for analysis in most scenarios[1][2].
However, it is crucial to acknowledge potential challenges. One study has reported the possibility of interferences in SMC's main ion transition during analysis and has also noted that SMC could be detected in decomposed tissues from succinylcholine-negative control bodies, suggesting a potential microbial origin in such cases[3]. This underscores the importance of using highly specific analytical methods and considering the condition of the samples. Despite these considerations, in fresh and properly stored biological matrices, SMC is not endogenously present, solidifying its status as a definitive marker of succinylcholine administration[4].
Experimental Protocols
The most widely accepted and validated method for the simultaneous determination of succinylcholine and this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Acidification: Acidify serum or urine samples.
-
Internal Standard: Add deuterated internal standards (e.g., SUX-d18 and SMC-d3) to the samples for accurate quantification through isotope dilution[6].
-
Ion-Pairing Reagent: Add an ion-pairing reagent such as heptafluorobutyric acid (HFBA).
-
Extraction: Perform solid-phase extraction using polymeric reversed-phase cartridges (e.g., Strata-X).
-
Elution: Elute the analytes from the cartridges.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 column with a gradient elution of an ammonium formate buffer and acetonitrile.
-
Mass Spectrometric Detection: Employ electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of succinylcholine, the analytical workflow for its detection, and a comparison of the biomarkers.
References
- 1. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of this compound in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applicability of this compound as a marker for succinylcholine administration--comparative analysis of samples from a fatal succinylcholine-intoxication versus postmortem control specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of succinylcholine and succinylmonocholine neuromuscular blocking effects
A Comprehensive Guide to the Neuromuscular Blocking Effects of Succinylcholine and its Metabolite, Succinylmonocholine
For researchers and drug development professionals, a precise understanding of the pharmacodynamics of neuromuscular blocking agents is paramount. This guide provides an objective comparison of the neuromuscular blocking effects of the widely used depolarizing agent, succinylcholine, and its primary metabolite, this compound, supported by experimental data.
Succinylcholine (SCh), composed of two linked acetylcholine (ACh) molecules, acts as a depolarizing neuromuscular blocking agent.[1][2] It functions as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the motor endplate.[1][2][3] This binding mimics the action of ACh, causing the ion channel to open, which leads to an influx of sodium ions and an efflux of potassium ions.[3] This results in depolarization of the muscle membrane, initially causing transient muscle fasciculations.[2][4][5]
Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is not.[2] Its persistence at the receptor leads to a prolonged depolarization. This sustained depolarization causes voltage-gated sodium channels adjacent to the endplate to become inactivated, rendering the membrane unresponsive to further stimulation and resulting in a flaccid paralysis known as a Phase I block.[1][2]
This compound (SMC) is the first metabolite of succinylcholine. While it is generally considered to have very weak neuromuscular blocking activity, experimental studies in denervated rat skeletal muscle have shown that it can produce responses quantitatively similar to succinylcholine in terms of membrane depolarization and contracture tension.[6] This suggests a similar mode of action at the receptor level, at least in specific physiological or pathophysiological states.[6]
With prolonged or repeated administration of succinylcholine, the nature of the block can change from a depolarizing Phase I block to a desensitizing Phase II block, which shares characteristics with a non-depolarizing block, such as fade on train-of-four (TOF) stimulation.[7][8] Proposed mechanisms for Phase II block include receptor desensitization in the presence of a persistent agonist and channel blockade.[7]
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. minicule.com [minicule.com]
- 6. Comparison of the mode of action of succinylcholine and this compound on rat skeletal muscle after denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anaesthesianews.wordpress.com [anaesthesianews.wordpress.com]
- 8. anaesthesianews.wordpress.com [anaesthesianews.wordpress.com]
Unveiling the Cross-Reactivity of IgE Antibodies: A Comparative Analysis of Succinylcholine and Its Metabolite, Succinylmonocholine
For Immediate Release
This guide provides a comprehensive comparison of the IgE antibody cross-reactivity between the neuromuscular blocking agent succinylcholine and its primary metabolite, succinylmonocholine. While direct quantitative experimental data comparing the IgE binding affinity to succinylcholine versus this compound is not extensively available in current literature, this document synthesizes existing knowledge on their chemical structures, metabolic pathways, and the well-established role of the quaternary ammonium ion as the principal allergenic epitope. This analysis is intended for researchers, scientists, and drug development professionals investigating hypersensitivity reactions to neuromuscular blocking agents.
Executive Summary
Succinylcholine, a depolarizing neuromuscular blocking agent, is known to cause IgE-mediated anaphylactic reactions in susceptible individuals. The primary allergenic determinant is recognized to be the quaternary ammonium ion structure. Upon administration, succinylcholine is rapidly metabolized by plasma cholinesterase into this compound and choline. A critical question for understanding and predicting allergic responses is whether this metabolic process alters the allergenic potential. This guide posits that significant IgE cross-reactivity between succinylcholine and this compound is highly probable due to the retention of a terminal quaternary ammonium moiety in this compound.
Structural and Metabolic Comparison
Succinylcholine is structurally composed of two linked acetylcholine molecules. Its rapid hydrolysis results in the formation of this compound, which possesses a single quaternary ammonium head, and choline. This metabolic cascade is central to understanding the persistence or alteration of its allergenic properties.
| Feature | Succinylcholine | This compound | Choline |
| Chemical Structure | Bis-quaternary ammonium ester | Mono-quaternary ammonium ester | Single quaternary ammonium |
| Metabolism | Rapidly hydrolyzed by plasma cholinesterase[1][2] | Further hydrolyzed to succinic acid and choline[1][2] | An essential nutrient |
| Allergenic Epitope | Two quaternary ammonium ions[3][4] | One quaternary ammonium ion | One quaternary ammonium ion |
| Presumed IgE Binding | Bivalent binding possible | Monovalent binding | Monovalent binding |
Signaling Pathways and Allergenic Mechanism
The allergenic response to succinylcholine is a classic Type I hypersensitivity reaction. It is initiated by the cross-linking of IgE antibodies on the surface of mast cells and basophils by the bivalent succinylcholine molecule. This cross-linking triggers cellular degranulation and the release of inflammatory mediators, leading to the clinical manifestations of anaphylaxis. Given that this compound retains a key allergenic determinant, it can likely contribute to this signaling cascade, although potentially with different kinetics due to its monovalent nature.
Experimental Protocols for Assessing Cross-Reactivity
While specific comparative data is lacking, the following established methodologies can be employed to quantitatively assess the cross-reactivity of IgE antibodies between succinylcholine and this compound.
Competitive Inhibition ELISA (Enzyme-Linked Immunosorbent Assay)
This assay can determine the relative affinity of IgE antibodies for succinylcholine and this compound.
Methodology:
-
Coating: Microtiter plates are coated with a succinylcholine-carrier protein conjugate (e.g., succinylcholine-HSA).
-
Blocking: Non-specific binding sites are blocked using a suitable blocking agent (e.g., BSA or non-fat milk).
-
Inhibition: Patient serum containing anti-succinylcholine IgE is pre-incubated with varying concentrations of either succinylcholine or this compound (the inhibitors).
-
Binding: The serum-inhibitor mixtures are added to the coated wells. The binding of IgE to the immobilized succinylcholine is competitively inhibited.
-
Detection: Bound IgE is detected using an enzyme-conjugated anti-human IgE antibody (e.g., HRP-anti-IgE).
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is measured spectrophotometrically.
-
Analysis: The concentration of inhibitor required to achieve 50% inhibition of IgE binding (IC50) is calculated. A lower IC50 value for this compound would indicate a higher binding affinity.
Basophil Activation Test (BAT)
The BAT is a functional assay that measures the activation of basophils in response to an allergen, providing insights into the clinical relevance of IgE binding.
Methodology:
-
Blood Collection: Whole blood is collected from patients with a history of succinylcholine allergy.
-
Stimulation: Aliquots of the blood are incubated with a range of concentrations of succinylcholine and this compound. A positive control (e.g., anti-IgE antibody) and a negative control (buffer) are included.
-
Staining: The cells are stained with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CD203c or CD63).
-
Flow Cytometry: The percentage of activated (up-regulated CD63 or CD203c) basophils is quantified using flow cytometry.
-
Analysis: The dose-response curves for basophil activation by succinylcholine and this compound are compared to assess their relative allergenic potential.
Conclusion
Based on the foundational principles of immunology and the chemical structures of succinylcholine and its metabolite, this compound, a high degree of IgE cross-reactivity is strongly anticipated. The persistence of the quaternary ammonium ion in this compound suggests that it can be recognized by IgE antibodies raised against the parent compound. Future research employing the experimental protocols outlined in this guide is warranted to provide quantitative data on the relative binding affinities and allergenic potential of these two molecules. Such studies would be invaluable for refining our understanding of succinylcholine hypersensitivity and for the development of improved diagnostic and preventative strategies.
References
- 1. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldallergy.net [worldallergy.net]
- 4. Role of the quaternary ammonium ion determinants in allergy to muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Succinylcholine and Its Primary Metabolite, Succinylmonocholine
For Immediate Release
[City, State] – A comprehensive guide offering a detailed comparative analysis of the pharmacokinetic properties of the widely used neuromuscular blocking agent, succinylcholine, and its active metabolite, succinylmonocholine, has been published. This guide is an essential resource for researchers, scientists, and professionals in drug development, providing objective comparisons supported by experimental data to enhance understanding and inform future research.
Succinylcholine, a depolarizing skeletal muscle relaxant, is characterized by its rapid onset and short duration of action. Its clinical efficacy and safety profile are intrinsically linked to its rapid hydrolysis in the plasma by pseudocholinesterase into this compound. This primary metabolite, while possessing significantly weaker neuromuscular blocking activity, exhibits a notably different pharmacokinetic profile, which is critical for a complete understanding of the overall effects of succinylcholine administration.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of succinylcholine and this compound, compiled from various clinical and experimental studies.
| Pharmacokinetic Parameter | Succinylcholine | This compound |
| Absorption | Administered intravenously, leading to immediate onset.[1] | Formed in plasma following the metabolism of succinylcholine. |
| Distribution | ||
| Volume of Distribution (Vd) | Low lipid solubility and a small volume of distribution.[2] | Apparent volume of the central compartment (Vc) is 3.3 ± 2.4 L.[3] |
| Onset of Action | 30-60 seconds (IV).[2][4] | Not applicable (metabolite). |
| Metabolism | ||
| Metabolic Pathway | Rapidly hydrolyzed by plasma cholinesterase (pseudocholinesterase).[2][5] | More slowly hydrolyzed to succinic acid and choline.[2] |
| Half-Life (t½) | The mean elimination half-life is approximately 47 seconds.[6] | Terminal half-lives range from 1 to 3 hours.[3][7][8][9] |
| Excretion | ||
| Route of Elimination | Approximately 10% is excreted unchanged in the urine.[1] | Metabolites are cleared by the kidneys and liver.[10] |
| Duration of Action | 4-6 minutes (IV).[4][11] | Possesses clinically insignificant depolarizing muscle relaxant properties.[11] |
Metabolic Pathway of Succinylcholine
Succinylcholine undergoes a two-step hydrolysis process initiated by plasma cholinesterase. The first step rapidly breaks down succinylcholine into this compound and choline. Subsequently, this compound is more slowly metabolized into succinic acid and choline. This metabolic cascade is crucial for the termination of the neuromuscular blockade.
References
- 1. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. droracle.ai [droracle.ai]
- 5. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of succinylcholine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic properties of this compound in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SUX-Pharmacokinetic Properties of this compound in Surgical Patients | Semantic Scholar [semanticscholar.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Rocuronium versus succinylcholine and their metabolites in clinical settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuromuscular blocking agents rocuronium and succinylcholine, focusing on their clinical performance, metabolic profiles, and the experimental data supporting their use.
Executive Summary
Rocuronium, a non-depolarizing neuromuscular blocking agent, and succinylcholine, a depolarizing agent, are both widely used to facilitate tracheal intubation and provide skeletal muscle relaxation. While succinylcholine has long been the gold standard for rapid sequence intubation (RSI) due to its rapid onset, rocuronium, particularly at higher doses, presents a comparable alternative with a different safety profile. The choice between these agents is often dictated by the clinical scenario, patient-specific factors, and the potential for adverse effects. This guide delves into the nuances of their mechanisms of action, metabolic pathways, and clinical efficacy, supported by experimental data.
Comparative Data
Pharmacokinetics and Pharmacodynamics
| Parameter | Rocuronium | Succinylcholine | Source(s) |
| Class | Aminosteroid non-depolarizing neuromuscular blocker | Depolarizing neuromuscular blocker | [1][2] |
| Mechanism of Action | Competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. | Agonist at nAChRs, causing persistent depolarization of the motor endplate. | [3][4] |
| Standard Intubating Dose | 0.6 - 1.2 mg/kg | 1.0 - 1.5 mg/kg | [5][6] |
| Onset of Action | 1 - 2 minutes (dose-dependent) | 30 - 60 seconds | [5][7] |
| Duration of Action | 30 - 70 minutes (dose-dependent) | 4 - 6 minutes | [7][8] |
| Metabolism | Primarily hepatic, with some renal excretion. Metabolized to 17-desacetyl-rocuronium (less active). | Rapidly hydrolyzed by plasma cholinesterase (pseudocholinesterase) to succinylmonocholine and then to succinic acid and choline. | [5][9] |
| Elimination Half-Life | 1.4 - 2.4 hours | ~3-5 minutes | [5][6] |
Clinical Performance in Rapid Sequence Intubation (RSI)
| Parameter | Rocuronium (1.2 mg/kg) | Succinylcholine (1.0 mg/kg) | Source(s) |
| First-Attempt Intubation Success Rate | ~74.6% | ~79.4% | [6] |
| Intubating Conditions | Generally good to excellent, comparable to succinylcholine at higher doses. | Consistently excellent. | [8] |
| Time to Onset of Apnea | ~16 seconds | ~22 seconds | [10] |
| Common Adverse Effects | Longer duration of action may lead to prolonged paralysis. | Fasciculations, myalgia, hyperkalemia, risk of malignant hyperthermia. | [11][12] |
Experimental Protocols
Assessment of Intubating Conditions: The Copenhagen Score
A widely used method to evaluate the quality of tracheal intubation is the Copenhagen Score. This scoring system assesses three main categories: jaw relaxation, vocal cord position and movement, and the patient's response to intubation (coughing or limb movement).
Methodology:
-
Patient Preparation: Anesthesia is induced according to the study protocol.
-
Drug Administration: The neuromuscular blocking agent (rocuronium or succinylcholine) is administered intravenously at the specified dose.
-
Laryngoscopy and Intubation: At a predetermined time point after drug administration (e.g., 60 seconds), a trained anesthesiologist performs direct laryngoscopy and endotracheal intubation.
-
Scoring: The anesthesiologist, often blinded to the administered drug, scores the intubating conditions based on the following criteria:
-
Jaw Relaxation: Excellent (fully relaxed), Good (slight resistance), Poor (significant resistance).
-
Vocal Cords: Excellent (abducted and immobile), Good (moving but not adducted), Poor (adducted).
-
Response to Intubation: Excellent (no reaction), Good (slight diaphragmatic movement), Poor (vigorous coughing or limb movement).
-
-
Data Analysis: The scores are then categorized as excellent, good, or poor to compare the efficacy of the neuromuscular blocking agents.[10][13][14]
Monitoring Neuromuscular Blockade: Acceleromyography
Acceleromyography is a quantitative method used to monitor the depth of neuromuscular blockade by measuring the acceleration of a muscle in response to nerve stimulation.
Methodology:
-
Electrode Placement: Stimulating electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist. A piezoelectric transducer is secured to the corresponding muscle, usually the adductor pollicis of the thumb.
-
Baseline Measurement: Before the administration of the neuromuscular blocking agent, a baseline train-of-four (TOF) stimulation is delivered to establish the patient's baseline muscle response. The TOF consists of four supramaximal electrical stimuli delivered at a frequency of 2 Hz.
-
Drug Administration and Monitoring: Following the administration of rocuronium or succinylcholine, TOF stimulations are delivered at regular intervals (e.g., every 15-20 seconds).
-
Data Acquisition: The accelerometer measures the acceleration of the thumb's adduction in response to each of the four stimuli. The device calculates the TOF ratio (the ratio of the fourth twitch height to the first twitch height) and the TOF count (the number of detectable twitches).
-
Interpretation: A decrease in the TOF ratio and count indicates the degree of neuromuscular blockade. A TOF count of zero signifies a deep block. The onset of action is defined as the time to achieve a certain level of block (e.g., TOF count of 0), and the duration of action is the time until the return of a specified number of twitches or a certain TOF ratio.[15][16][17]
Signaling Pathways and Mechanisms of Action
Rocuronium: Competitive Antagonism
Rocuronium acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and, consequently, inhibits the depolarization of the muscle cell membrane, leading to muscle relaxation.[3]
References
- 1. Rocuronium bromide - Wikipedia [en.wikipedia.org]
- 2. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rocuronium Bromide? [synapse.patsnap.com]
- 4. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 5. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of Rocuronium vs Succinylcholine on Endotracheal Intubation Success Rate Among Patients Undergoing Out-of-Hospital Rapid Sequence Intubation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocuronium versus succinylcholine for rapid sequence induction intubation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rfppl.co.in [rfppl.co.in]
- 15. commons.und.edu [commons.und.edu]
- 16. Comparison of onset of neuromuscular blockade with electromyographic and acceleromyographic monitoring: a prospective clinical trial [rba.periodikos.com.br]
- 17. mdpi.com [mdpi.com]
Succinylmonocholine: A Comparative Analysis of its Levels Across Biological Matrices
A definitive guide for researchers and drug development professionals on the detection and quantification of succinylmonocholine, a key metabolite of the neuromuscular blocking agent succinylcholine. This report provides a comparative analysis of its prevalence in various biological matrices, supported by experimental data and detailed methodologies.
This compound (SMC) is the primary and more stable metabolite of succinylcholine (SUX), a short-acting depolarizing neuromuscular blocking agent. Due to the rapid in-vivo hydrolysis of succinylcholine by plasma cholinesterases, direct detection is often challenging. Consequently, the quantification of this compound serves as a reliable indicator of succinylcholine administration in both clinical and forensic settings. This guide offers a comparative overview of this compound levels in different biological matrices, details the analytical methodologies for its quantification, and presents the metabolic pathway of its parent compound.
Comparative Analysis of this compound Levels
The concentration of this compound can vary significantly depending on the biological matrix, the time of sample collection post-administration, and the initial dosage of succinylcholine. Urine and blood (plasma/serum) are the most common matrices for the detection of SMC.
| Biological Matrix | Typical Detection Window | Reported Concentrations | Key Considerations |
| Blood (Plasma/Serum) | Up to 6 hours, with potential for longer detection (8-24 hours)[1][2] | 0.45 - 17.9 ng/mL in forensic cases[2][3] | Succinylcholine itself is only detectable for up to 10 minutes post-injection[1][2]. Sample stabilization with an organophosphate cholinesterase inhibitor like paraoxon is crucial to prevent enzymatic degradation of both SUX and SMC[1][2]. |
| Urine | At least 6 hours, with a potential detection window of 8-24 hours[1][2] | 259.0 ng/mL in a forensic case[2][3] | Considered the matrix of choice for forensic applications due to a longer detection window and higher concentrations of SMC[1][2]. While stabilization with paraoxon did not show enhanced stability, it is still recommended[1][2]. |
| Tissues (Liver, Kidney, Muscle) | Can be detected postmortem, even after embalming[4] | Concentrations as low as 5 ng/g are detectable[4] | Primarily relevant in postmortem forensic investigations. Highest concentrations may be found at the injection site[4]. |
Metabolic Pathway of Succinylcholine
Succinylcholine is rapidly metabolized in the body. The following diagram illustrates the hydrolytic breakdown of succinylcholine into this compound and subsequently into endogenous compounds.
Experimental Workflow for this compound Analysis
The quantification of this compound in biological matrices typically involves sample preparation followed by analysis using highly sensitive analytical instrumentation. The diagram below outlines a standard workflow.
Detailed Experimental Protocol: Quantification of this compound in Serum and Urine by HPLC-MS/MS
This protocol is a synthesized example based on methodologies described in the literature[5].
1. Sample Preparation and Stabilization:
-
Blood: Collect blood samples in tubes containing an organophosphate cholinesterase inhibitor such as paraoxon[1][2]. Centrifuge to obtain serum or plasma.
-
Urine: Collect urine samples. While stabilization is recommended, its efficacy is less critical than for blood[1][2].
-
Store all samples at -20°C or lower until analysis.
2. Internal Standard Spiking:
-
Thaw samples and spike with deuterated internal standards, succinylcholine-d18 (SUX-d18) and this compound-d3 (SMC-d3), for isotope dilution quantification[5][6].
3. Solid-Phase Extraction (SPE):
-
Acidification: Acidify the samples.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) sequentially with methanol and equilibration buffer.
-
Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute SUX and SMC using an appropriate solvent containing an ion-pairing reagent such as heptafluorobutyric acid (HFBA)[5].
4. Sample Concentration:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
5. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the native analytes and their deuterated internal standards.
-
6. Quantification:
-
Construct a calibration curve using known concentrations of SUX and SMC standards.
-
Quantify the amount of SUX and SMC in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve. The limits of detection and quantitation for SMC in serum have been reported as 2.5 ng/mL and 8.6 ng/mL, respectively, and in urine as 1.5 ng/mL and 4.9 ng/mL, respectively[5].
References
- 1. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, identification and quantitation of succinylcholine in embalmed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Spectrum of Succinylmonocholine Metabolism: A Guide to Inter-individual Variability
For researchers, scientists, and drug development professionals, understanding the nuances of drug metabolism is paramount. Succinylmonocholine, the primary metabolite of the widely used muscle relaxant succinylcholine, exhibits significant inter-individual variability in its breakdown, largely dictated by the genetic makeup of a single enzyme: butyrylcholinesterase (BChE). This guide provides a comprehensive comparison of how genetic differences impact this compound metabolism, supported by quantitative data and detailed experimental protocols.
The metabolic journey of succinylcholine is a two-step process orchestrated by BChE, also known as pseudocholinesterase, an enzyme synthesized in the liver and present in plasma.[1][2] Succinylcholine is first rapidly hydrolyzed to this compound, which is then further broken down into succinic acid and choline.[1][3] The rate of this metabolic cascade directly influences the duration of action and potential for adverse effects of succinylcholine.
Inter-individual differences in the gene encoding BChE (BCHE) can lead to the production of enzyme variants with altered activity, significantly impacting how individuals metabolize this compound. These genetic variants are the primary drivers of the observed variability in patient responses to succinylcholine.
Quantitative Comparison of BChE Variants on Metabolism
The impact of different BCHE genotypes on enzyme activity and, consequently, on this compound metabolism, is substantial. The following tables summarize key quantitative data, comparing the wild-type enzyme to its most clinically relevant variants.
| BChE Genotype/Phenotype | BChE Enzyme Activity (% of Normal) | Notes | References |
| Usual (Wild-Type) | 100% | Normal, efficient metabolism of succinylcholine and this compound. | [4] |
| Heterozygous Atypical (AK) | ~70% | Moderately reduced enzyme activity. | [5] |
| Homozygous Atypical (AA) | ~30% | Severely reduced enzyme activity, leading to prolonged muscle relaxation. | [6] |
| Heterozygous K-variant (UK) | ~70% | Mildly reduced enzyme activity. | [4][7] |
| Homozygous K-variant (KK) | ~67% | Reduced enzyme levels. | [8] |
| Silent (S) | <10% | Little to no enzyme activity. | [5] |
| Parameter | Wild-Type BChE | Heterozygous K-variant | Homozygous Atypical BChE | References |
| Mean BChE Activity (U/L) | 7703 | 5978 | Not specified | [7] |
| Plasma BChE Concentration | 4 mg/L (50 nM) | 33% fewer molecules than wild-type | 70% of wild-type concentration | [8] |
| Succinylcholine kcat (min⁻¹) | 600 | Not specified | Not specified | [6] |
| Succinylcholine KM (µM) | 35 | Not specified | Not specified | [6] |
Metabolic and Experimental Workflow Diagrams
To visually represent the metabolic process and the experimental approaches to studying its variability, the following diagrams have been generated.
Experimental Protocols
Accurate assessment of inter-individual variability in this compound metabolism relies on robust and reproducible experimental methods. Below are detailed protocols for the key assays.
Butyrylcholinesterase (BChE) Activity Assay (Modified Ellman's Method)
This colorimetric assay measures BChE activity by quantifying the production of thiocholine from the hydrolysis of a substrate, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Phosphate buffer (100 mM, pH 7.4)
-
DTNB solution (2 mM in phosphate buffer)
-
S-butyrylthiocholine iodide (BTC) solution (5 mM in phosphate buffer)
-
Patient serum/plasma samples
Procedure:
-
Sample Preparation: Dilute serum samples 400-fold with 100 mM phosphate buffer (pH 7.4).
-
Assay Setup:
-
To each well of a 96-well plate, add 10 µL of the diluted serum sample.
-
Add 40 µL of 100 mM phosphate buffer (pH 7.4).
-
Add 50 µL of 2 mM DTNB solution.
-
-
Incubation: Incubate the plate for 10 minutes at 25°C in the microplate reader to allow for temperature equilibration and reaction of any free sulfhydryl groups with DTNB.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of 5 mM BTC solution to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm every minute for 10-20 minutes at 25°C.
-
Calculation: Calculate the rate of change in absorbance (ΔA/min). BChE activity is proportional to this rate. A standard curve can be generated using purified BChE of known activity to convert the absorbance change to standard units (e.g., U/L).
BCHE Genotyping
Identifying the specific genetic variants in the BCHE gene is crucial for understanding the basis of altered enzyme activity. This can be achieved through various molecular biology techniques.
Method 1: PCR-Based Genotyping for Known Variants
This method is suitable for screening for common, well-characterized BCHE variants like the Atypical (A) and Kalow (K) variants.
Materials:
-
Genomic DNA extracted from patient blood samples
-
PCR primers specific for the BCHE variants of interest
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment or a real-time PCR instrument
Procedure:
-
DNA Extraction: Isolate genomic DNA from whole blood using a commercially available kit.
-
PCR Amplification:
-
Set up PCR reactions containing the patient's genomic DNA, specific forward and reverse primers for the target BCHE variant, Taq DNA polymerase, dNTPs, and PCR buffer.
-
Perform PCR amplification using a thermocycler with an optimized program of denaturation, annealing, and extension steps.
-
-
Genotype Determination:
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation creates or abolishes a restriction enzyme site, the PCR product can be digested with the appropriate restriction enzyme and the resulting fragments analyzed by agarose gel electrophoresis.
-
Allele-Specific PCR: Use primers that are specific for either the wild-type or the variant allele. The presence or absence of a PCR product indicates the genotype.
-
Real-Time PCR with Fluorescent Probes: Employ allele-specific probes labeled with different fluorescent dyes to distinguish between the wild-type and variant alleles in a real-time PCR assay.
-
Method 2: DNA Sequencing
For a comprehensive analysis of the BCHE gene, including the identification of rare or novel variants, direct sequencing is the gold standard.
Materials:
-
Genomic DNA
-
PCR primers to amplify the coding regions and exon-intron boundaries of the BCHE gene
-
DNA sequencing reagents and instrument (e.g., Sanger or Next-Generation Sequencing platform)
Procedure:
-
DNA Extraction: Isolate genomic DNA from the patient's blood.
-
PCR Amplification: Amplify the exons and flanking intronic regions of the BCHE gene using specific primers.
-
Sequencing:
-
Sanger Sequencing: Sequence the purified PCR products using dideoxy chain termination chemistry.
-
Next-Generation Sequencing (NGS): Prepare a DNA library from the patient's genomic DNA and sequence it on an NGS platform.
-
-
Data Analysis: Align the obtained sequence data to the reference BCHE gene sequence to identify any variations. The identified variants are then correlated with known disease-causing mutations.
Conclusion
The metabolism of this compound is a clear example of how individual genetic variation can have significant clinical implications. By employing robust biochemical and molecular techniques, researchers and clinicians can accurately characterize an individual's BChE status. This knowledge is crucial for predicting patient responses to succinylcholine, enabling personalized medicine approaches to anesthesia and drug development, and ultimately enhancing patient safety. The provided data and protocols offer a framework for the comparative analysis of this compound metabolism, facilitating further research into the pharmacogenetics of this important enzyme.
References
- 1. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Testing for BCHE Variants Identifies Patients at Risk of Prolonged Neuromuscular Blockade in Response to Succinylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and genetic analysis of butyrylcholinesterase (BChE) in a family, due to prolonged neuromuscular blockade after the use of succinylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of Succinylcholine Induced Apnea with an Organophosphate Scavenging Recombinant Butyrylcholinesterase | PLOS One [journals.plos.org]
- 7. Response to succinylcholine in patients carrying the K-variant of the butyrylcholinesterase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally Occurring Genetic Variants of Human Acetylcholinesterase and Butyrylcholinesterase and Their Potential Impact on the Risk of Toxicity from Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Succinylmonocholine Concentration as a Marker for Succinylcholine Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of succinylmonocholine (SMC) concentration over time following the administration of succinylcholine (SUX), a short-acting depolarizing neuromuscular blocking agent. Understanding the pharmacokinetic profile of SMC is crucial for forensic toxicology and for the clinical management of patients, particularly in cases of prolonged paralysis.[1][2][3] This document summarizes key experimental data, details the methodologies used for detection, and visualizes the metabolic pathway and experimental workflow.
Correlation of this compound Concentration with Time
Succinylcholine is rapidly hydrolyzed in the plasma by the enzyme butyrylcholinesterase (also known as pseudocholinesterase) into its primary metabolite, this compound.[4] This metabolite is then more slowly hydrolyzed to succinic acid and choline. Due to the extremely short half-life of succinylcholine, typically only a few minutes, its direct detection in blood is challenging.[1][2][3] Therefore, this compound serves as a more reliable marker for succinylcholine administration.[1][2][3]
A study involving surgical patients who received a bolus injection of 80-100 mg of succinylcholine provides insight into the time course of this compound plasma concentrations. Peak plasma concentrations of SMC were observed to be reached rapidly, between 0.03 and 2.0 minutes after the injection of succinylcholine.[1][2][3] Even six hours post-injection, SMC was still detectable in plasma, with concentrations ranging from 0.1 to 1 µg/mL.[1] One hour after administration, the plasma concentrations of the metabolite were generally above 1 µg/mL.[1]
The following table summarizes the pharmacokinetic parameters of this compound from a study in surgical patients.
| Parameter | Value (Mean ± SD) | Unit |
| Time to Peak Concentration (tmax) | 0.5 ± 0.4 | min |
| Peak Plasma Concentration (Cmax) | 26.2 ± 12.4 | µg/mL |
| Terminal Half-life (t½γ) | 103 ± 34 | min |
| Mean Residence Time (MRT) | 132 ± 47 | min |
| Apparent Clearance (CL) | 194 ± 61 | mL/min |
| Volume of Central Compartment (Vc) | 3.3 ± 2.4 | L |
Data adapted from a study on the pharmacokinetic properties of this compound in surgical patients.[1]
Experimental Protocols
The determination of succinylcholine and this compound concentrations in biological samples requires sensitive and specific analytical methods. A widely used and validated method is isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Sample Preparation and Extraction:
-
Blood Collection: Blood samples are collected in tubes containing an inhibitor of cholinesterase, such as paraoxon, to prevent the in-vitro degradation of succinylcholine and this compound.[1][2][3]
-
Acidification: Samples are acidified to improve the stability of the analytes.
-
Solid-Phase Extraction (SPE): The acidified samples are subjected to solid-phase extraction using a polymeric reversed-phase cartridge. An ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is used to retain the quaternary ammonium compounds (succinylcholine and this compound) on the SPE column.
-
Elution: The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness and then reconstituted in a suitable solvent for analysis.
HPLC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a column suitable for the separation of polar compounds.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is typically performed in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: Quantification is achieved using the isotope dilution method, where a known amount of a stable isotope-labeled internal standard (e.g., deuterated succinylcholine and this compound) is added to the sample at the beginning of the sample preparation process.
Visualizing the Process
To better understand the metabolic fate of succinylcholine and the workflow for its detection, the following diagrams are provided.
Caption: Metabolic breakdown of succinylcholine in the plasma.
Caption: Workflow for this compound (SMC) analysis.
References
A Comparative Guide to Succinylcholine and Decamethonium: Mechanisms and Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuromuscular blocking agents succinylcholine and decamethonium, focusing on their mechanisms of action, the role of their metabolites, and supporting experimental data.
Introduction
Succinylcholine and decamethonium are both depolarizing neuromuscular blocking agents historically used to induce muscle relaxation during surgical procedures. Their primary mechanism involves acting as agonists at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[1][2] While both induce a state of neuromuscular blockade, their pharmacokinetic and pharmacodynamic profiles, along with their metabolic pathways, exhibit key differences that have led to the continued clinical use of succinylcholine and the general discontinuation of decamethonium for routine practice.
Mechanism of Action
Both succinylcholine and decamethonium mimic the action of acetylcholine (ACh) at the neuromuscular junction.[1][2] Structurally, succinylcholine is essentially two acetylcholine molecules linked together.[3] Their binding to the α-subunits of the nAChR leads to a persistent depolarization of the postsynaptic membrane.[1][2] This initial depolarization manifests as transient muscle fasciculations.
The prolonged depolarization leads to a state of flaccid paralysis through two phases:
-
Phase I Block (Depolarizing Block): The initial, persistent depolarization of the motor endplate renders the surrounding voltage-gated sodium channels in an inactivated state, preventing further action potentials and subsequent muscle contraction.[1]
-
Phase II Block (Desensitizing Block): With continued exposure, the nAChR becomes desensitized and repolarizes. However, it remains unresponsive to acetylcholine, leading to a block that resembles that of non-depolarizing agents.[1] Studies have shown that the desensitization caused by decamethonium is more difficult to reverse than that caused by succinylcholine.[4]
Succinylcholine has been observed to cause a more sustained depolarization compared to decamethonium.[4]
Pharmacokinetics and Metabolism
The primary differentiator between succinylcholine and decamethonium lies in their metabolic pathways.
Succinylcholine is rapidly hydrolyzed in the plasma by butyrylcholinesterase (also known as pseudocholinesterase) into succinylmonocholine and then further, more slowly, into succinic acid and choline.[5] This rapid metabolism results in a short duration of action.
Decamethonium , in contrast, is not significantly metabolized and is primarily excreted unchanged by the kidneys.[3] This reliance on renal excretion contributes to its longer duration of action compared to succinylcholine.
Metabolites' Mechanisms of Action
-
This compound: The initial metabolite of succinylcholine, this compound, is a weak neuromuscular blocking agent.[5] Its activity is estimated to be about 1/20th to 1/80th that of succinylcholine. While its contribution to the overall neuromuscular block is minimal after a single dose, it can have a cumulative effect with repeated doses or in patients with atypical plasma cholinesterase.
-
Decamethonium Metabolites: There is no significant evidence to suggest that decamethonium is metabolized into active compounds. Its effects are primarily attributed to the parent drug.
Quantitative Comparison
The following tables summarize the available quantitative data for succinylcholine and decamethonium. It is important to note that directly comparative data from single, modern studies are limited, especially for decamethonium, due to its reduced clinical use.
| Parameter | Succinylcholine | Decamethonium | Source(s) |
| Onset of Action (IV) | 30-60 seconds | Approximately 3-4 minutes | [5] |
| Duration of Action | 5-10 minutes | 15-20 minutes | [5] |
| ED95 | ~0.3-0.5 mg/kg (in adults) | Data not consistently available in recent literature | [5] |
Table 1: Pharmacodynamic Comparison
| Parameter | Succinylcholine | Decamethonium | Source(s) |
| Metabolism | Rapid hydrolysis by plasma cholinesterase | Primarily excreted unchanged by the kidneys | [3][5] |
| Primary Metabolite | This compound | None of clinical significance | [5] |
| Metabolite Activity | Weak neuromuscular blockade | N/A | [5] |
Table 2: Pharmacokinetic and Metabolic Comparison
Experimental Protocols
The characterization of succinylcholine and decamethonium's effects relies on a variety of experimental techniques, both in vitro and in vivo.
In Vitro Neuromuscular Junction Preparation
A classic method for studying the effects of neuromuscular blocking agents is the isolated nerve-muscle preparation, such as the frog sartorius or rat phrenic nerve-diaphragm.
Methodology:
-
Dissection: A nerve-muscle preparation is carefully dissected and mounted in a temperature-controlled organ bath containing a physiological salt solution (e.g., Ringer's solution).
-
Stimulation: The motor nerve is stimulated with supramaximal electrical pulses to elicit muscle contractions.
-
Recording: The force of muscle contraction is measured using a force-displacement transducer and recorded.
-
Drug Application: Succinylcholine or decamethonium is added to the organ bath at varying concentrations.
-
Data Analysis: The reduction in twitch height in response to nerve stimulation is used to determine the potency (e.g., IC50) and time course of the neuromuscular blockade.
Clinical Assessment: Train-of-Four (TOF) Monitoring
In a clinical setting, the degree of neuromuscular blockade is commonly assessed using Train-of-Four (TOF) stimulation.
Methodology:
-
Electrode Placement: Two electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist.
-
Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli at a frequency of 2 Hz.
-
Observation: The evoked muscle response (thumb adduction for the ulnar nerve) is observed or measured.
-
TOF Ratio Calculation: The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is calculated. A fade in the twitch response (T4/T1 ratio < 0.9) is characteristic of a non-depolarizing block or a Phase II block of a depolarizing agent. During a Phase I block from succinylcholine, there is a decrease in the height of all four twitches, but ideally no fade.
Electromyography (EMG)
Electromyography can be used to more quantitatively measure the muscle response to nerve stimulation.
Methodology:
-
Nerve Stimulation: A peripheral nerve is stimulated as in TOF monitoring.
-
Recording Electrodes: Recording electrodes are placed over the belly of the muscle innervated by the stimulated nerve.
-
Signal Acquisition: The compound muscle action potential (CMAP) is recorded.
-
Analysis: The amplitude and area of the CMAP are measured to quantify the degree of neuromuscular blockade.
Signaling Pathways and Workflows
Caption: Metabolic pathway of succinylcholine.
Caption: Mechanism of depolarizing neuromuscular blockade.
Caption: Workflow for Train-of-Four (TOF) monitoring.
Conclusion
Succinylcholine and decamethonium, while sharing a common mechanism as depolarizing neuromuscular blocking agents, have distinct profiles primarily dictated by their metabolism. The rapid enzymatic degradation of succinylcholine affords it a short duration of action, making it suitable for procedures requiring transient but profound muscle relaxation. Its primary metabolite, this compound, possesses weak activity. In contrast, decamethonium's reliance on renal clearance leads to a more prolonged effect, and it lacks clinically significant active metabolites. The choice between these agents, when decamethonium was in more common use, was largely influenced by the desired duration of neuromuscular blockade. Today, succinylcholine remains a clinically relevant drug for specific indications, while decamethonium is primarily of historical and research interest.
References
- 1. Succinylcholine and decamethonium: comparison of depolarization and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decamethonium - Wikipedia [en.wikipedia.org]
- 3. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Succinylcholine and Decamethonium: Comparison of Depolarization and Desensitization | Semantic Scholar [semanticscholar.org]
- 5. derangedphysiology.com [derangedphysiology.com]
Safety Operating Guide
Proper Disposal of Succinylmonocholine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. Succinylmonocholine, the primary metabolite of the neuromuscular blocking agent succinylcholine, requires adherence to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste disposal under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, the EPA recommends that all pharmaceutical waste be managed as such to ensure the highest safety standards.[1][2][3][4][5] This approach simplifies compliance and minimizes environmental impact.
Step-by-Step Disposal Protocol
The following protocol outlines the immediate, operational steps for the proper disposal of this compound waste in a research environment.
1. Waste Identification and Segregation:
-
Properly identify all waste containing this compound. This includes pure substance, solutions, contaminated personal protective equipment (PPE), and any lab materials that have come into contact with the compound.
-
Due to the rapid hydrolysis of succinylcholine into this compound, any waste generated from succinylcholine should also be treated as this compound waste.[6][7][8][9]
-
Segregate this compound waste from other chemical and biological waste streams at the point of generation.
2. Containerization:
-
Place all non-sharp this compound waste into a designated, properly labeled, non-hazardous pharmaceutical waste container. These containers are typically white with a blue lid and are marked "INCINERATION ONLY".[3]
-
For any sharps contaminated with this compound (e.g., needles, syringes, broken glass), use a designated sharps container. Once full, this container should be placed within the larger non-hazardous pharmaceutical waste container.
3. Labeling:
-
Clearly label the waste container with "this compound Waste" and include the date of accumulation.
-
Ensure the label is legible and securely affixed to the container.
4. Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and prevent unauthorized access.
5. Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
The primary method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility.[1][3] This method ensures the complete destruction of the chemical compounds.
-
Do not dispose of this compound waste down the drain or in the regular trash.[2]
Quantitative Data
The following table summarizes key quantitative data related to succinylcholine, the parent compound of this compound. This information is relevant for safety and handling.
| Property | Value | Source |
| Chemical Formula | C9H18NO4+ | [10] |
| Molar Mass | 204.244 g/mol | [10] |
| Hydrolysis of Parent Compound (Succinylcholine) | Rapidly hydrolyzed by plasma cholinesterase to this compound. | [7][9] |
| Stability of Parent Compound (Succinylcholine) | Aqueous solutions are most stable at pH 4-5 and degrade with increased temperature. | [7] |
Experimental Workflow for Disposal
The logical flow of the disposal process is critical for ensuring safety and compliance.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. epa.gov [epa.gov]
- 3. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 4. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 5. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 6. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Succinylmonocholine
Essential safety protocols and disposal guidelines for researchers, scientists, and drug development professionals working with Succinylmonocholine.
This compound, a substance requiring meticulous handling, necessitates a robust understanding of safety procedures to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles.[1][4][5] Eye protection should comply with ANSI Z87.1 standards.[5] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or PVC recommended) and a laboratory coat.[1][4][5] | To prevent skin contact. Double gloving is recommended.[1][5] A buttoned lab coat with sleeves covering the wrists should be worn.[1] |
| Respiratory Protection | An approved air-purifying respirator (e.g., N95 or equivalent) | Required when there is a risk of generating dust or aerosols.[2][3][4] A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[4] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
| Head Protection | Head covering | Recommended to prevent contamination.[1] |
Operational Protocols for Safe Handling
Adherence to strict operational protocols is critical to minimize the risk of exposure and ensure a safe working environment.
Engineering Controls
The primary means of controlling exposure should be engineering controls.[5]
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1][2][3] For laboratory-scale handling, barrier protection or laminar flow cabinets should be considered.[1]
-
Dust Control: Implement measures to prevent the accumulation of dust. Use continuous suction at points of dust generation and regularly clean surfaces with explosion-proof vacuums.[1] Avoid dry sweeping.[1]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][6] Avoid contact with skin and eyes.[1]
-
Container Management: Keep containers securely sealed when not in use.[1][2] Store in a cool, dry, well-ventilated area away from incompatible materials and foodstuffs.[1][2] Protect containers from physical damage.[1]
-
Hygiene: Always wash hands thoroughly with soap and water after handling.[1] Contaminated work clothes should be laundered separately before reuse.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Clear the area of all personnel.[1]
-
Alert: Notify the appropriate safety personnel or emergency response team.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use appropriate tools to place the spilled solid into a convenient waste disposal container.[2][3] For large spills, prevent entry into sewers or confined areas by diking if necessary.[2][3]
-
Clean-up: Wear full protective clothing, including respiratory protection.[1] Use dry clean-up procedures and avoid generating dust.[1] Place the spilled material in a suitable, labeled container for waste disposal.[1]
-
Decontaminate: Wash the spill area thoroughly.[5] Decontaminate and launder all protective clothing and equipment before storing and re-using.[1]
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Container Disposal: If containers cannot be cleaned sufficiently for reuse or recycling, they should be punctured to prevent re-use and disposed of at an authorized landfill.[1] Retain all label warnings.[1]
-
Waste Disposal:
-
Consult with the manufacturer or a local or regional waste management authority for disposal options.[1]
-
Disposal may involve burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[1]
-
Do not allow wash water from cleaning or process equipment to enter drains.[1] It may be necessary to collect all wash water for treatment before disposal.[1]
-
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
